Asterric Acid
Description
This compound has been reported in Oidiodendron truncatum, Pestalotiopsis, and other organisms with data available.
structure given in first source; inhibits the binding of endothelin-1 to the ET(A) receptor of A10 cells
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-6-(4-hydroxy-2-methoxy-6-methoxycarbonylphenoxy)-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O8/c1-8-4-11(19)14(16(20)21)12(5-8)25-15-10(17(22)24-3)6-9(18)7-13(15)23-2/h4-7,18-19H,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKVHFNTYHPEHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC2=C(C=C(C=C2OC)O)C(=O)OC)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60206405 | |
| Record name | Asterric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60206405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
577-64-0 | |
| Record name | Asterric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=577-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Asterric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Asterric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60206405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 577-64-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ASTERRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3Q23XL4KN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery of Asterric Acid from Aspergillus terreus: A Technical Guide
An in-depth exploration of the isolation, characterization, and biological activities of a significant fungal metabolite.
Introduction
Asterric acid, a polyketide-derived diphenyl ether, stands as a noteworthy secondary metabolite first isolated from the filamentous fungus Aspergillus terreus. Its discovery and subsequent investigation have revealed a spectrum of biological activities, positioning it as a molecule of interest for researchers in natural product chemistry, mycology, and drug development. This technical guide provides a comprehensive overview of the foundational research on this compound, detailing its discovery, physicochemical properties, and biological significance, with a focus on the experimental methodologies and quantitative data that have defined our understanding of this compound.
Historical Discovery and Physicochemical Characterization
The first report of this compound dates back to 1960, when Curtis and his colleagues isolated the compound from the culture fluid of Aspergillus terreus[1]. Their work laid the groundwork for its structural elucidation and initial characterization.
Physicochemical Properties
This compound presents as a crystalline solid with the molecular formula C₁₇H₁₆O₈, corresponding to a molecular weight of 348.30 g/mol [2]. It is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.
Spectroscopic Data
The structural determination of this compound has been accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While the original 1960 publication provided foundational data, subsequent analyses have refined our understanding of its structure.
Table 1: Quantitative Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₆O₈ | [2] |
| Molecular Weight | 348.30 g/mol | [2] |
| Mass Spectrometry | [M-H]⁻ at m/z 347.0772 | PubChem CID: 3080568 |
| IC₅₀ (Endothelin-1 binding) | ~10 µM | Ohashi et al., 1992 |
Table 2: NMR Spectroscopic Data for this compound
Detailed ¹H and ¹³C NMR data, including chemical shifts (δ), multiplicities, and coupling constants (J), are crucial for the unambiguous identification of this compound. While referenced in multiple publications, a comprehensive public domain dataset remains to be consolidated here.
Experimental Protocols
The production, isolation, and purification of this compound involve standard mycology and natural product chemistry techniques. The following protocols are based on established methods for the cultivation of Aspergillus terreus and the extraction of fungal secondary metabolites.
Fermentation of Aspergillus terreus
This protocol outlines a submerged fermentation process for the production of this compound.
Objective: To cultivate Aspergillus terreus under conditions conducive to the production of this compound.
Materials:
-
Aspergillus terreus strain
-
Potato Dextrose Agar (PDA) slants
-
Seed culture medium (e.g., Potato Dextrose Broth)
-
Production medium (a defined or complex medium, optimization may be required)
-
Shaker incubator
-
Fermenter (optional, for large-scale production)
Procedure:
-
Inoculum Preparation:
-
Grow the Aspergillus terreus strain on PDA slants at 25-28°C for 7-10 days until sporulation is observed.
-
Prepare a spore suspension by adding sterile water containing a wetting agent (e.g., 0.01% Tween 80) to the slant and gently scraping the surface.
-
Use this spore suspension to inoculate a seed culture in a suitable liquid medium.
-
Incubate the seed culture at 25-28°C on a rotary shaker at 150-200 rpm for 2-3 days.
-
-
Production Fermentation:
-
Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Incubate the production culture under controlled conditions. Optimal parameters such as temperature (25-30°C), pH (initially 5.0-6.0), and agitation (150-200 rpm) should be maintained for a period of 7-14 days. Production of secondary metabolites like this compound often occurs during the stationary phase of fungal growth.
-
-
Monitoring:
-
Periodically and aseptically withdraw samples to monitor fungal growth (mycelial dry weight) and this compound production (e.g., by HPLC).
-
Diagram 1: Experimental Workflow for this compound Production
Extraction and Purification of this compound
This protocol describes a general method for the extraction and purification of phenolic compounds like this compound from a fungal fermentation broth.
Objective: To isolate and purify this compound from the culture broth of Aspergillus terreus.
Materials:
-
Fermentation broth from Aspergillus terreus culture
-
Filter paper or centrifugation equipment
-
Ethyl acetate or other suitable organic solvent
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvent system for chromatography (e.g., a gradient of hexane and ethyl acetate)
-
High-Performance Liquid Chromatography (HPLC) system for analysis and purification
Procedure:
-
Separation of Mycelia:
-
Separate the fungal mycelia from the culture broth by filtration or centrifugation. The supernatant (culture filtrate) contains the secreted this compound.
-
-
Liquid-Liquid Extraction:
-
Acidify the culture filtrate to a pH of 2-3 with an appropriate acid (e.g., HCl).
-
Extract the acidified filtrate multiple times with an equal volume of ethyl acetate in a separatory funnel.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Concentration:
-
Remove the solvent from the combined organic extracts under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Chromatographic Purification:
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
Pool the fractions containing the compound of interest and concentrate them.
-
-
Final Purification:
-
For high purity, subject the partially purified this compound to preparative HPLC.
-
Biological Activities and Signaling Pathways
This compound has been shown to possess significant biological activities, most notably as an inhibitor of endothelin binding and as an anti-angiogenic agent.
Endothelin Receptor Antagonism
Endothelins are potent vasoconstrictive peptides that play a role in blood pressure regulation. They exert their effects by binding to endothelin receptors (ETₐ and ETₑ) on smooth muscle and endothelial cells. This compound was one of the first non-peptide endothelin binding inhibitors discovered from a natural source[3]. It specifically inhibits the binding of endothelin-1 (ET-1) to the ETₐ receptor. This inhibition is thought to occur through competitive binding to the receptor, thereby preventing the downstream signaling cascade that leads to vasoconstriction.
Diagram 2: Endothelin Receptor Antagonism by this compound
References
- 1. 940. The biosynthesis of phenols. Part II. This compound, a metabolic product of aspergillus terreus thom - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. The contribution of pathways initiated via the Gq\11 G-protein family to atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. datapdf.com [datapdf.com]
The Intricate Pathway of Asterric Acid Biosynthesis in Fungi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asterric acid, a polyketide-derived fungal secondary metabolite, has garnered significant interest within the scientific community due to its diverse biological activities, including potential therapeutic applications. First isolated from Aspergillus terreus, this diphenyl ether compound is a product of a complex biosynthetic pathway orchestrated by a dedicated gene cluster.[1][2] This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, offering a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the proposed enzymatic steps, present quantitative data where available, detail relevant experimental protocols, and provide visualizations of the key pathways and workflows.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound originates from the polyketide pathway, a major route for the production of diverse secondary metabolites in fungi.[3] The pathway is thought to commence with the synthesis of a polyketide backbone by a non-reducing polyketide synthase (NRPKS). While the complete enzymatic cascade for this compound has not been fully elucidated in a single study, a putative pathway can be constructed based on the biosynthesis of structurally related fungal diphenyl ethers and early metabolic studies. A likely precursor to this compound is the benzophenone derivative, sulochrin.[4]
The proposed pathway involves the following key stages:
-
Polyketide Synthesis: A dedicated NRPKS catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units to form a linear polyketide chain.
-
Cyclization and Aromatization: The polyketide chain undergoes intramolecular cyclization and aromatization reactions to form a benzophenone intermediate, likely sulochrin.
-
Oxidative Coupling: A key step involves the oxidative coupling of the benzophenone intermediate to form the characteristic diphenyl ether linkage. This reaction is likely catalyzed by a cytochrome P450 monooxygenase or a copper-dependent oxidase, enzymes commonly found in fungal secondary metabolite gene clusters.
-
Tailoring Reactions: A series of post-PKS tailoring reactions, including hydroxylations and O-methylations, modify the diphenyl ether core to yield the final this compound structure. These reactions are catalyzed by specific hydroxylases and O-methyltransferases encoded within the biosynthetic gene cluster.
Quantitative Data on Fungal Acid Production
Quantitative data on the specific enzyme kinetics and metabolite concentrations in the this compound pathway are not extensively available in the public domain. However, studies on the production of other organic acids in Aspergillus terreus provide a framework for understanding the potential yields and productivities. The following table summarizes representative data for itaconic acid and citric acid production, which can serve as a benchmark for optimizing this compound production.
| Organic Acid | Producing Strain | Substrate | Titer (g/L) | Yield (g/g substrate) | Productivity (g/L/h) | Reference |
| Itaconic Acid | Aspergillus terreus | Glucose | 160 | 0.58 | 0.57 | [5] |
| Itaconic Acid | Aspergillus terreus | Glucose | 86.8 | 0.62 | 0.59 | |
| Citric Acid | Aspergillus niger | Sucrose | 108.69 | - | - | |
| Citric Acid | Aspergillus niger | Waste Glycerol | 69.70 | 0.61 | 0.183 |
Experimental Protocols
Elucidating the biosynthetic pathway of a fungal secondary metabolite like this compound requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.
Identification of the Biosynthetic Gene Cluster (BGC)
Principle: Biosynthetic genes for secondary metabolites are typically clustered together on the fungal chromosome. Identifying this cluster is the first step in characterizing the pathway.
Methodology:
-
Genome Sequencing: Sequence the genome of the this compound-producing fungal strain (e.g., Aspergillus terreus).
-
Bioinformatic Analysis: Use bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to predict secondary metabolite BGCs within the genome. Look for clusters containing a PKS gene, as well as genes encoding tailoring enzymes like P450s, methyltransferases, and oxidases.
-
Comparative Genomics: Compare the predicted BGCs with known gene clusters for other diphenyl ether compounds to identify the putative this compound cluster.
Gene Knockout via CRISPR-Cas9
Principle: To confirm the involvement of a specific gene in the biosynthesis of this compound, it can be inactivated (knocked out) using CRISPR-Cas9 technology. The absence of this compound production in the knockout mutant provides strong evidence for the gene's function.
Methodology (adapted for Aspergillus terreus):
-
Guide RNA (gRNA) Design: Design one or two single-guide RNAs (sgRNAs) targeting the gene of interest within the putative this compound BGC.
-
Vector Construction: Clone the sgRNA expression cassette and the Cas9 nuclease gene into a suitable expression vector for Aspergillus. This vector should also contain a selectable marker (e.g., hygromycin resistance).
-
Protoplast Transformation:
-
Grow the fungal mycelia in a suitable liquid medium.
-
Treat the mycelia with a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum, cellulase) to generate protoplasts.
-
Transform the protoplasts with the CRISPR-Cas9 vector using a polyethylene glycol (PEG)-mediated method.
-
-
Selection and Screening:
-
Plate the transformed protoplasts on a selective medium containing the appropriate antibiotic.
-
Isolate individual transformants and screen for the desired gene knockout by PCR and sequencing of the target locus.
-
-
Metabolite Analysis: Analyze the culture extracts of the knockout mutants by HPLC-MS/MS to confirm the loss of this compound production.
Heterologous Expression of the Biosynthetic Pathway
Principle: To confirm that a specific BGC is responsible for this compound production, the entire cluster can be expressed in a heterologous host organism that does not naturally produce the compound.
Methodology (using Aspergillus oryzae as a host):
-
Gene Amplification and Cloning: Amplify all the genes from the putative this compound BGC from the genomic DNA of the producing fungus.
-
Expression Vector Construction: Clone the amplified genes into one or more Aspergillus expression vectors under the control of strong, inducible promoters.
-
Host Transformation: Transform the expression vectors into a suitable Aspergillus oryzae host strain.
-
Cultivation and Induction: Grow the transformed A. oryzae strain under conditions that induce the expression of the heterologous genes.
-
Metabolite Extraction and Analysis: Extract the secondary metabolites from the culture and analyze by HPLC-MS/MS to detect the production of this compound.
In Vitro Enzyme Assays
Principle: To determine the specific function of an enzyme in the biosynthetic pathway, the corresponding gene can be expressed, the enzyme purified, and its activity tested with putative substrates.
Methodology:
-
Gene Expression and Protein Purification:
-
Clone the gene of interest (e.g., a P450 monooxygenase or a methyltransferase from the this compound BGC) into an E. coli expression vector.
-
Express the protein in E. coli and purify it using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
-
Enzyme Assay:
-
Incubate the purified enzyme with its predicted substrate (e.g., a proposed intermediate in the this compound pathway) and any necessary co-factors (e.g., NADPH for P450s, S-adenosylmethionine for methyltransferases).
-
Stop the reaction after a specific time.
-
-
Product Analysis: Analyze the reaction mixture by HPLC-MS/MS to identify the product of the enzymatic reaction.
Stable Isotope Labeling Studies
Principle: Feeding the fungus with stable isotope-labeled precursors (e.g., ¹³C-labeled acetate) allows for the tracing of the labeled atoms into the final product, providing definitive evidence for the biosynthetic origin of different parts of the molecule.
Methodology:
-
Culture Conditions: Grow the this compound-producing fungus in a defined medium.
-
Precursor Feeding: Supplement the medium with a stable isotope-labeled precursor, such as [1-¹³C]-acetate or [U-¹³C₆]-glucose.
-
Metabolite Extraction: After a suitable incubation period, harvest the fungal biomass and/or culture broth and extract the secondary metabolites.
-
Mass Spectrometry Analysis: Analyze the purified this compound by high-resolution mass spectrometry (HRMS) to determine the pattern of isotope incorporation. This information can be used to deduce the building blocks and the assembly logic of the polyketide chain.
HPLC-MS/MS Analysis for Quantification
Principle: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the quantification of secondary metabolites in complex mixtures.
Methodology:
-
Sample Preparation:
-
Extract the fungal culture (mycelium and/or broth) with a suitable organic solvent (e.g., ethyl acetate, methanol).
-
Evaporate the solvent and redissolve the residue in a solvent compatible with the HPLC mobile phase.
-
-
HPLC Separation:
-
Inject the sample onto a reversed-phase C18 HPLC column.
-
Elute the compounds using a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of acid (e.g., formic acid) to improve peak shape.
-
-
MS/MS Detection:
-
Use an electrospray ionization (ESI) source to ionize the eluting compounds.
-
Perform tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. Select the precursor ion of this compound and specific product ions for highly selective and sensitive quantification.
-
-
Quantification: Create a calibration curve using a pure standard of this compound to determine the concentration of the analyte in the samples.
Visualizations
Biosynthetic Pathway of this compound (Proposed)
Caption: Proposed biosynthetic pathway of this compound in fungi.
Experimental Workflow for Gene Function Analysis
Caption: Workflow for elucidating gene function in the this compound pathway.
Regulatory Network for Secondary Metabolism
Caption: Simplified regulatory network of secondary metabolism in fungi.
Conclusion
The biosynthesis of this compound in fungi represents a fascinating example of the complex enzymatic machinery involved in the production of polyketide-derived natural products. While significant progress has been made in understanding the general principles of fungal diphenyl ether biosynthesis, the specific details of the this compound pathway remain an active area of research. The experimental approaches outlined in this guide provide a robust framework for the complete elucidation of this pathway, from the identification of the biosynthetic gene cluster to the characterization of individual enzymes. A deeper understanding of the biosynthesis and regulation of this compound will not only contribute to our fundamental knowledge of fungal secondary metabolism but may also pave the way for the biotechnological production of this and other valuable bioactive compounds.
References
- 1. Profiling the chlorogenic acids of aster by HPLC-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The biosynthesis of phenols. Part XIX. Synthesis of the polyhydroxybenzophenone derivative, sulochrin, of the gris-2′,5′-diene-3,4′-dione, trypacidin, and of related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Mechanism of Action of Asterric Acid as an Endothelin Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide implicated in the pathophysiology of various cardiovascular diseases. Its effects are primarily mediated through the endothelin A (ETA) and endothelin B (ETB) receptors. Asterric acid, a fungal metabolite, has been identified as an inhibitor of endothelin binding, showing selectivity for the ETA receptor.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound as an endothelin inhibitor, detailing its interaction with the ETA receptor and the subsequent effects on downstream signaling pathways. This document also outlines key experimental protocols for evaluating endothelin inhibitors and presents available data in a structured format for clarity.
Introduction to the Endothelin System
The endothelin system comprises three 21-amino acid peptides (ET-1, ET-2, and ET-3) and two G protein-coupled receptors (GPCRs), the endothelin A (ETA) and endothelin B (ETB) receptors.[3] ET-1 is the most potent vasoconstrictor known and is predominantly synthesized by vascular endothelial cells.[4]
-
ETA Receptors: Primarily located on vascular smooth muscle cells, their activation by ET-1 leads to potent and sustained vasoconstriction.[5] This is a key mechanism in the regulation of blood pressure and vascular tone.
-
ETB Receptors: Found on both endothelial and smooth muscle cells, ETB receptors have a more complex role. On endothelial cells, their activation mediates the release of vasodilators such as nitric oxide (NO) and prostacyclin, leading to vasodilation. On smooth muscle cells, they can also contribute to vasoconstriction.
The binding of ET-1 to the ETA receptor on vascular smooth muscle cells initiates a signaling cascade that results in a sustained increase in intracellular calcium concentration ([Ca2+]i), leading to vasoconstriction.
This compound: An Endothelin A Receptor Antagonist
This compound is a fungal metabolite that has been identified as a novel inhibitor of endothelin binding. It selectively inhibits the binding of endothelin-1 to the ETA receptor subtype. By blocking the ETA receptor, this compound prevents the vasoconstrictive effects of ET-1.
Mechanism of Action
The primary mechanism of action of this compound is the competitive antagonism of the ETA receptor. By binding to the receptor, it prevents the endogenous ligand, ET-1, from binding and initiating the downstream signaling cascade that leads to vasoconstriction.
The following diagram illustrates the proposed mechanism of action:
Quantitative Data
| Compound | Receptor Target | IC50 (nM) | Ki (nM) | Reference |
| Bosentan | ETA/ETB | - | - | |
| Ambrisentan | ETA selective | - | - | |
| A-127722 | ETA selective | 0.22 | - | |
| PD-156707 | ETA selective | 0.37 | - | |
| L-749329 | ETA selective | 0.29 | - | |
| Ro-47-0203 | ETA/ETB | 5.7 | - |
Key Experimental Protocols
The following sections detail the standard experimental protocols used to characterize the mechanism of action of endothelin inhibitors like this compound.
Endothelin Receptor Binding Assay
This assay is used to determine the binding affinity of a compound to the endothelin receptors.
Objective: To quantify the ability of this compound to displace radiolabeled ET-1 from ETA receptors.
Materials:
-
A10 cell line (rat aortic smooth muscle cells) expressing ETA receptors
-
[¹²⁵I]-ET-1 (radioligand)
-
This compound (test compound)
-
Binding buffer (e.g., Tris-HCl, BSA, MgCl₂)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Cell Culture: Culture A10 cells to confluence.
-
Membrane Preparation: Harvest cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Binding Reaction: In a multi-well plate, incubate the cell membranes with a fixed concentration of [¹²⁵I]-ET-1 and varying concentrations of this compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound by plotting the percentage of specific binding against the log concentration of the compound. The Ki value can be calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit ET-1-induced increases in intracellular calcium.
Objective: To determine the effect of this compound on ET-1-stimulated calcium release in vascular smooth muscle cells.
Materials:
-
Vascular smooth muscle cells (e.g., A10 cells)
-
Fura-2 AM (calcium-sensitive fluorescent dye)
-
ET-1
-
This compound
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Loading: Load the cells with Fura-2 AM.
-
Baseline Measurement: Measure the baseline fluorescence at dual excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 510 nm).
-
Stimulation: Add ET-1 to the cells in the presence and absence of pre-incubated this compound.
-
Fluorescence Measurement: Continuously record the fluorescence ratio (340/380 nm).
-
Data Analysis: Quantify the inhibition of the ET-1-induced calcium peak by this compound to determine its potency (e.g., EC50).
Ex Vivo Vasoconstriction Assay
This assay assesses the functional effect of an endothelin inhibitor on isolated blood vessels.
Objective: To evaluate the ability of this compound to inhibit ET-1-induced contraction of isolated arterial rings.
Materials:
-
Rat thoracic aorta
-
Krebs-Henseleit solution
-
Organ bath system with force transducers
-
ET-1
-
This compound
Procedure:
-
Tissue Preparation: Isolate the rat thoracic aorta and cut it into rings.
-
Mounting: Mount the aortic rings in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
-
Equilibration: Allow the rings to equilibrate under a resting tension.
-
Contraction: Induce contraction by adding cumulative concentrations of ET-1 in the presence and absence of pre-incubated this compound.
-
Measurement: Record the isometric tension developed by the rings.
-
Data Analysis: Construct concentration-response curves and determine the effect of this compound on the potency and maximal contraction induced by ET-1.
Downstream Signaling Pathways
The binding of ET-1 to the ETA receptor activates the Gq/11 G-protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This increase in intracellular calcium is the primary trigger for smooth muscle contraction. This compound, by blocking the ETA receptor, inhibits this entire signaling cascade.
Conclusion
This compound is a selective ETA receptor antagonist that inhibits the binding of ET-1. Although detailed quantitative data on its potency are limited in the public literature, its mechanism of action is understood to be the competitive blockade of the ETA receptor, thereby preventing ET-1-induced vasoconstriction. The experimental protocols described in this guide provide a framework for the further characterization of this compound and other potential endothelin inhibitors. Further research is warranted to fully elucidate the therapeutic potential of this compound in cardiovascular diseases where the endothelin system is dysregulated.
References
- 1. Aspirin and sodium salicylate inhibit endothelin ETA receptors by an allosteric type of mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelin-1 increases intracellular calcium in human monocytes and causes production of interleukin-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelin receptor antagonists: effect of serum albumin on potency and comparison of pharmacological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. Endothelin-1-induced constriction inhibits nitric-oxide-mediated dilation in isolated rat resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Activities of Asterric Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asterric acid, a diphenyl ether metabolite produced by various fungi such as Aspergillus, Penicillium, and Geomyces species, along with its structurally diverse derivatives, has emerged as a class of natural products with a broad spectrum of biological activities.[1] These compounds have garnered significant interest in the scientific community for their potential therapeutic applications, ranging from anti-cancer and anti-inflammatory to antimicrobial and enzyme inhibitory effects. This technical guide provides a comprehensive overview of the known biological activities of this compound and its derivatives, presenting quantitative data, detailed experimental methodologies, and elucidating the underlying signaling pathways.
I. Anti-Angiogenic Activity
Several derivatives of this compound have demonstrated potent anti-angiogenic properties by inhibiting the vascular endothelial growth factor (VEGF)-induced tube formation of Human Umbilical Vein Endothelial Cells (HUVECs).[2] This activity suggests their potential in cancer therapy by disrupting the blood supply to tumors.
Quantitative Data: Anti-Angiogenic Activity
While specific IC50 values for the inhibition of HUVEC tube formation by many this compound derivatives are not extensively reported in publicly available literature, studies have shown significant inhibition by compounds such as sulochrin, methyl this compound, 3-chlorothis compound, and 3,5-dichlorothis compound.[2]
| Compound | Activity | Cell Line | Assay | Reference |
| Sulochrin | Significant inhibition of VEGF-induced tube formation | HUVEC | Tube Formation Assay | [2] |
| Methyl this compound | Significant inhibition of VEGF-induced tube formation | HUVEC | Tube Formation Assay | [2] |
| 3-Chlorothis compound | Significant inhibition of VEGF-induced tube formation | HUVEC | Tube Formation Assay | |
| 3,5-Dichlorothis compound | Significant inhibition of VEGF-induced tube formation | HUVEC | Tube Formation Assay |
Experimental Protocol: HUVEC Tube Formation Assay
This protocol outlines the general procedure for assessing the anti-angiogenic activity of this compound derivatives by observing the formation of capillary-like structures by HUVECs.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Matrigel Basement Membrane Matrix
-
96-well plates
-
VEGF
-
Test compounds (this compound derivatives)
-
Calcein AM (for visualization)
Procedure:
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with a thin layer. Allow the gel to solidify at 37°C for 30-60 minutes.
-
Cell Seeding: Harvest HUVECs and resuspend them in a serum-starved medium. Seed the cells onto the Matrigel-coated wells.
-
Treatment: Add VEGF to the wells to induce tube formation. Concurrently, treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualization and Quantification: Stain the cells with Calcein AM and visualize the tube network using a fluorescence microscope. The extent of tube formation (e.g., tube length, number of branch points) can be quantified using image analysis software.
Signaling Pathway: VEGF Signaling
The anti-angiogenic effects of this compound derivatives are primarily attributed to the inhibition of the VEGF signaling pathway. VEGF binding to its receptor (VEGFR) on endothelial cells triggers a cascade of intracellular events, including the activation of pathways like PLCγ-PKC-MAPK and PI3K-Akt, which are crucial for endothelial cell proliferation, migration, and survival. By interfering with this pathway, this compound derivatives can effectively halt the process of angiogenesis.
II. Antimicrobial Activity
Derivatives of this compound, particularly those isolated from the Antarctic ascomycete fungus Geomyces sp., have exhibited notable antimicrobial properties. These compounds, known as geomycins, have shown activity against both bacteria and fungi.
Quantitative Data: Antimicrobial Activity
Specific Minimum Inhibitory Concentration (MIC) values for a broad range of this compound derivatives are not widely available. However, qualitative descriptions of activity have been reported.
| Compound | Activity | Target Organisms | Reference |
| Geomycin B | Antifungal activity | Aspergillus fumigatus | |
| Geomycin C | Antibacterial activity | Gram-positive and Gram-negative bacteria |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds (this compound derivatives)
-
Positive control antibiotic/antifungal
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Inoculum: Grow the microbial culture to a specific density (e.g., 0.5 McFarland standard).
-
Serial Dilution: Prepare a two-fold serial dilution of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
III. Acetylcholinesterase Inhibitory Activity
Certain this compound derivatives have been identified as selective inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This inhibitory activity suggests their potential for the treatment of neurodegenerative diseases like Alzheimer's disease.
Quantitative Data: Acetylcholinesterase Inhibition
| Compound | IC50 (µM) | Selectivity | Reference |
| This compound | 66.7 | Selective for AChE over BuChE | |
| Methyl asterrate | 23.3 | Selective for AChE over BuChE | |
| Ethyl asterrate | 20.1 | Selective for AChE over BuChE |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and its inhibition.
Materials:
-
Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
96-well plates
-
Test compounds (this compound derivatives)
-
Positive control (e.g., Donepezil)
-
Microplate reader
Procedure:
-
Reaction Mixture: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well and incubate for a short period.
-
Substrate Addition: Initiate the reaction by adding the substrate, ATCI.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals. The rate of increase in absorbance is proportional to the AChE activity.
-
Calculation: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
IV. Anti-Inflammatory Activity
While direct evidence for the anti-inflammatory activity of this compound itself is limited, the structurally related compound atraric acid has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways. These findings provide a strong rationale for investigating the anti-inflammatory potential of this compound and its derivatives.
Mechanism of Action: Inhibition of NF-κB and ERK Signaling Pathways
Atraric acid has been demonstrated to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in RAW 264.7 macrophages by downregulating the phosphorylation of IκB and ERK, which are key components of the NF-κB and MAPK/ERK signaling pathways, respectively. These pathways are central to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.
Experimental Protocol: Anti-Inflammatory Assay in RAW 264.7 Macrophages
This protocol provides a framework for evaluating the anti-inflammatory effects of this compound derivatives in a cell-based model.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM medium supplemented with FBS
-
Lipopolysaccharide (LPS)
-
Test compounds (this compound derivatives)
-
Griess reagent (for NO measurement)
-
ELISA kits (for cytokine measurement)
-
Antibodies for Western blotting (e.g., anti-p-IκB, anti-p-ERK, anti-iNOS, anti-COX-2)
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in appropriate culture plates. Pre-treat the cells with various concentrations of the test compounds for a specified time, followed by stimulation with LPS to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent, which is an indicator of NO production.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using specific ELISA kits.
-
Western Blot Analysis: Prepare cell lysates and perform Western blotting to analyze the expression and phosphorylation status of key proteins in the NF-κB and MAPK/ERK signaling pathways (e.g., IκB, p-IκB, ERK, p-ERK, iNOS, COX-2).
V. Cytotoxicity
The cytotoxic effects of this compound and its derivatives against various cancer cell lines are an important aspect of their potential as anti-cancer agents.
Quantitative Data: Cytotoxicity
| Compound | Cell Line | IC50 (µM) | Reference |
| An this compound derivative | MDA-MB-435 (Melanoma) | 25.96 ± 0.32 |
Note: Comprehensive cytotoxicity data for a wide range of this compound derivatives against a panel of cancer cell lines is an area for further research.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Appropriate cell culture medium
-
96-well plates
-
Test compounds (this compound derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
VI. Other Biological Activities
This compound has also been reported to be an endothelin receptor antagonist , completely inhibiting the binding of endothelin-1 (ET-1) to the ETA receptor at a concentration of 0.1 µM. This suggests potential applications in cardiovascular diseases where endothelin is implicated.
Signaling Pathway: Endothelin Receptor Signaling
Endothelin receptors are G protein-coupled receptors that, upon activation by endothelin, trigger various downstream signaling cascades, including the activation of phospholipase C (PLC), leading to an increase in intracellular calcium and the activation of protein kinase C (PKC). These pathways are involved in processes like vasoconstriction and cell proliferation.
Conclusion
This compound and its derivatives represent a promising class of bioactive natural products with a diverse range of pharmacological activities. Their ability to modulate key signaling pathways involved in angiogenesis, inflammation, and neurotransmission underscores their potential for the development of novel therapeutics. This guide provides a foundational understanding of their biological activities and the experimental approaches used for their evaluation. Further research is warranted to fully elucidate the structure-activity relationships, optimize their therapeutic potential, and explore their clinical applications.
References
initial studies on the anti-angiogenic effects of asterric acid
An In-depth Technical Guide to the Initial Studies on the Anti-Angiogenic Effects of Asterric Acid
Introduction
Angiogenesis, the physiological process involving the growth of new blood vessels from pre-existing ones, is a critical component in numerous physiological and pathological conditions. While essential for processes like embryonic development and wound healing, dysregulated angiogenesis is a hallmark of diseases such as cancer, where it facilitates tumor growth and metastasis by supplying nutrients and oxygen.[1] The vascular endothelial growth factor (VEGF) signaling pathway is a primary regulator of this process, making it a key target for anti-angiogenic therapies.[1] The search for novel anti-angiogenic agents has led researchers to explore natural products, with fungal metabolites emerging as a promising source. Initial studies have identified this compound and its derivatives as potent inhibitors of angiogenesis, specifically targeting the VEGF-induced formation of capillary-like structures by endothelial cells.[2][3][4] This document provides a detailed overview of these seminal findings, focusing on the quantitative data, experimental methodologies, and implicated signaling pathways.
Core Findings: Inhibition of Endothelial Tube Formation
The foundational research into the anti-angiogenic properties of this compound was conducted by screening culture broths of fungal strains for inhibitory activity against capillary-like tube formation in Human Umbilical Vein Endothelial Cells (HUVECs). A culture broth from an unidentified fungal strain, B90911, demonstrated significant inhibitory effects. Through bioassay-guided separation, four active compounds were isolated and identified: sulochrin, methyl this compound, and two novel derivatives, 3-chlorothis compound and 3,5-dichlorothis compound. These compounds all belong to the this compound family of diphenyl ethers.
Quantitative Data Summary
The initial studies demonstrated that these this compound derivatives significantly inhibited the VEGF-induced tube formation of HUVECs. While specific IC50 values were not detailed in the abstracts of the primary literature, the observed inhibitory activity established these compounds as viable candidates for further investigation as anti-angiogenic agents.
| Compound | Chemical Class | Source Organism | Key Anti-Angiogenic Activity Observed | Reference |
| Sulochrin | Diphenyl Ether | Fungal Strain B90911 | Significant inhibition of VEGF-induced tube formation in HUVECs | |
| Methyl this compound | Diphenyl Ether | Fungal Strain B90911 | Significant inhibition of VEGF-induced tube formation in HUVECs | |
| 3-Chlorothis compound | Diphenyl Ether | Fungal Strain B90911 | Significant inhibition of VEGF-induced tube formation in HUVECs | |
| 3,5-Dichlorothis compound | Diphenyl Ether | Fungal Strain B90911 | Significant inhibition of VEGF-induced tube formation in HUVECs |
Experimental Protocols
The identification of the anti-angiogenic effects of this compound derivatives was predicated on two key experimental phases: bioassay-guided isolation of the active compounds and in vitro angiogenesis assays.
Bioassay-Guided Isolation and Identification
This protocol involves the systematic separation of compounds from a biological source, using a specific biological assay to guide the process.
-
Fermentation: The fungal strain B90911 was cultured in a suitable broth medium to produce the secondary metabolites, including this compound and its derivatives.
-
Extraction: The culture broth was harvested, and the active compounds were extracted using organic solvents to separate them from the aqueous medium.
-
Chromatographic Separation: The crude extract was subjected to multiple rounds of chromatography (e.g., silica gel column chromatography, HPLC) to separate the mixture into individual compounds.
-
Activity Screening: Fractions from each separation step were tested for their ability to inhibit HUVEC tube formation. Only the active fractions were carried forward for further purification.
-
Structure Elucidation: The chemical structures of the purified active compounds were determined using spectroscopic analyses, such as Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
HUVEC Tube Formation Assay
This is a widely used in vitro assay to assess angiogenesis by measuring the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium until they reach approximately 80-90% confluency.
-
Matrix Preparation: A 96-well plate is coated with a layer of basement membrane extract (e.g., Matrigel) and allowed to polymerize at 37°C.
-
Cell Seeding and Treatment: HUVECs are harvested, resuspended in a basal medium, and seeded onto the prepared matrix. The cells are then treated with a pro-angiogenic stimulus, typically VEGF, in the presence or absence of various concentrations of the test compounds (this compound derivatives). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a period of 4-18 hours to allow for the formation of tubular networks.
-
Quantification and Analysis: The formation of tube-like structures is visualized using a microscope and quantified. Metrics for analysis include the number of branch points, total tube length, and the number of loops formed. Inhibition is calculated by comparing the results from treated wells to the VEGF-stimulated control wells.
Mechanism of Action and Signaling Pathway
The initial findings strongly suggest that this compound and its derivatives exert their anti-angiogenic effects by interfering with the VEGF signaling cascade in endothelial cells. VEGF is the primary driver of angiogenesis, initiating a complex intracellular signaling network upon binding to its receptor, VEGFR2, on the endothelial cell surface.
This binding triggers receptor dimerization and autophosphorylation, activating downstream pathways critical for angiogenesis:
-
PI3K/Akt Pathway: Promotes endothelial cell survival, proliferation, and migration.
-
RAS/MAPK (ERK) Pathway: Primarily mediates endothelial cell proliferation.
Activation of these pathways culminates in the cellular processes necessary for the formation of new blood vessels. The ability of this compound derivatives to inhibit VEGF-induced tube formation indicates that they act as antagonists to this signaling pathway. While the precise molecular target of this compound within this cascade has not yet been elucidated, the compounds effectively block the functional outcome of VEGF stimulation.
References
- 1. Angiogenic signaling pathways and anti-angiogenic therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fungal metabolites, this compound derivatives inhibit vascular endothelial growth factor (VEGF)-induced tube formation of HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Asterric Acid: A Fungal Polyketide from Penicillium with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Asterric acid, a secondary metabolite primarily produced by fungal species of the genera Aspergillus and Penicillium, has garnered significant attention within the scientific community. This polyphenolic compound, belonging to the diphenyl ether class of polyketides, exhibits a range of promising biological activities. Notably, it has been identified as a potent endothelin receptor antagonist and an inhibitor of vascular endothelial growth factor (VEGF)-induced angiogenesis. These properties position this compound and its derivatives as compelling candidates for further investigation in the development of novel therapeutics for cardiovascular diseases and cancer. This technical guide provides a comprehensive overview of this compound, with a specific focus on its production by Penicillium species. It details its biosynthesis, chemical properties, and biological activities, and provides established experimental protocols for its isolation, purification, and biological evaluation.
Introduction
Secondary metabolites produced by microorganisms represent a vast and largely untapped reservoir of chemical diversity, offering a rich source for the discovery of new therapeutic agents. Among these, filamentous fungi, particularly of the genus Penicillium, are renowned for their ability to synthesize a wide array of bioactive compounds, including the groundbreaking antibiotic penicillin. This compound is one such metabolite, first isolated from Aspergillus terreus and subsequently identified in various Penicillium species, including Penicillium frequentans.[1][2] Its unique chemical structure and significant biological activities have made it a subject of intensive research. This guide aims to consolidate the current knowledge on this compound from Penicillium species, providing a technical resource for researchers engaged in natural product chemistry, drug discovery, and molecular biology.
Chemical Properties of this compound
This compound is a diphenyl ether with the chemical formula C₁₇H₁₆O₈ and a molecular weight of 348.31 g/mol .[3] Its structure is characterized by two substituted benzene rings linked by an ether bond.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₁₆O₈ | [3] |
| Molecular Weight | 348.31 g/mol | [3] |
| CAS Number | 577-64-0 | |
| Appearance | White solid | |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF; limited solubility in water. |
Biosynthesis of this compound in Penicillium
This compound is a polyketide, a class of secondary metabolites synthesized by the polymerization of acetyl-CoA and malonyl-CoA subunits. In fungi, the biosynthesis of aromatic polyketides like this compound is typically carried out by non-reducing polyketide synthases (NR-PKSs). While the specific gene cluster for this compound biosynthesis in Penicillium has not been fully elucidated, a putative pathway can be proposed based on the known biosynthesis of other fungal diphenyl ethers.
The biosynthesis is thought to be initiated by an NR-PKS that catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units to form a poly-β-keto intermediate. This intermediate then undergoes a series of cyclization and aromatization reactions to form a monomeric phenolic acid. The key step in the formation of the diphenyl ether linkage is believed to be an oxidative coupling of two monomer units, a reaction that may be catalyzed by a copper-dependent oxidase. Subsequent tailoring reactions, such as hydroxylation and methylation, would then lead to the final structure of this compound.
Caption: Putative biosynthetic pathway of this compound.
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, with its anti-angiogenic and endothelin receptor antagonist effects being the most extensively studied.
Anti-angiogenic Activity
This compound has been shown to inhibit the formation of tube-like structures by human umbilical vein endothelial cells (HUVECs) induced by vascular endothelial growth factor (VEGF). This suggests that this compound interferes with the VEGF signaling pathway, a critical regulator of angiogenesis. The binding of VEGF to its receptor, VEGFR2, triggers a downstream signaling cascade that promotes endothelial cell proliferation, migration, and differentiation, all of which are essential for the formation of new blood vessels. By inhibiting this pathway, this compound can potentially suppress tumor growth and metastasis, which are dependent on angiogenesis.
Caption: Inhibition of the VEGF signaling pathway by this compound.
Endothelin Receptor Antagonism
This compound is a potent inhibitor of endothelin-1 (ET-1) binding to its receptors. ET-1 is a powerful vasoconstrictor peptide that plays a crucial role in the regulation of blood pressure and vascular tone. By blocking the binding of ET-1 to its receptors, this compound can induce vasodilation and may have therapeutic applications in the treatment of hypertension and other cardiovascular disorders.
Other Biological Activities
In addition to its anti-angiogenic and endothelin receptor antagonist activities, this compound and its derivatives have been reported to possess antifungal, antibacterial, and cytotoxic properties.
Table 2: Quantitative Data on the Biological Activities of this compound and Its Derivatives
| Compound | Activity | Assay | Result | Reference(s) |
| This compound | Endothelin Binding Inhibition | Radioligand Binding Assay | Complete inhibition at 0.1 µM | |
| This compound Derivatives | VEGF-induced Tube Formation Inhibition | HUVEC Tube Formation Assay | Inhibition at 3-10 µM | |
| Geomycin C (this compound derivative) | Antibacterial (S. aureus) | MIC Assay | MIC: 75.8 µM | |
| Geomycin C (this compound derivative) | Antibacterial (E. coli) | MIC Assay | - | |
| This compound | Acetylcholinesterase Inhibition | Ellman's Method | IC₅₀: 66.7 µM | |
| Methyl Asterrate | Acetylcholinesterase Inhibition | Ellman's Method | IC₅₀: 23.3 µM | |
| Ethyl Asterrate | Acetylcholinesterase Inhibition | Ellman's Method | IC₅₀: 20.1 µM |
Experimental Protocols
This section provides detailed methodologies for the isolation, purification, and biological evaluation of this compound from Penicillium species.
Fermentation, Extraction, and Isolation of this compound
This protocol is adapted from methodologies used for the isolation of secondary metabolites from fungi grown on solid substrates.
References
- 1. Novel fungal diphenyl ether biosynthetic gene clusters encode a promiscuous oxidase for elevated antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and acetylcholinesterase inhibitory activity of this compound derivatives produced by Talaromyces aurantiacus FL15, an endophytic fungus from Huperzia serrata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VEGF signaling pathway | Abcam [abcam.com]
Unlocking the Antifungal Potential of Asterric Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens poses a significant threat to global health. This has spurred the search for novel antifungal agents with unique mechanisms of action. Among the promising candidates are derivatives of asterric acid, a naturally occurring diphenyl ether with a range of biological activities. This technical guide provides an in-depth exploration of the antifungal properties of this compound derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological and experimental workflows.
Antifungal Activity of this compound Derivatives
While research into the antifungal properties of this compound derivatives is ongoing, several compounds have demonstrated notable activity against clinically relevant fungal species. The most significant findings to date have centered on geomycin B , a derivative isolated from the Antarctic ascomycete fungus Geomyces sp.
Quantitative Antifungal Data
Geomycin B has exhibited potent and specific activity against the opportunistic mold Aspergillus fumigatus. In contrast, other derivatives, such as certain nitroasterric acids, have been found to be inactive, providing valuable insights into the structure-activity relationships of this compound class. A summary of the available quantitative data is presented below.
| Compound | Fungal Species | MIC (µM)[1] | IC50 (µM)[1] | Notes |
| Geomycin B | Aspergillus fumigatus (ATCC 10894) | 29.5[1] | 0.86[1] | Showed significant antifungal activity.[1] |
| Fluconazole (Control) | Aspergillus fumigatus (ATCC 10894) | 163.4 | 7.35 | Standard antifungal drug used for comparison. |
| Pseudogymnoascins A-C, 3-Nitrothis compound | Candida albicans (MY1055, ATCC64124), Aspergillus fumigatus (ATCC46645) | > 64 µg/mL | - | Inactive against the tested fungal strains. |
| Ethyl asterrate, n-butyl asterrate, Geomycin A, Geomycin C | Not specified | - | > 50 µM | Did not show noticeable in vitro antifungal activities. |
Experimental Protocols
The following sections detail the methodologies employed in the isolation, purification, and antifungal testing of this compound derivatives.
Bioassay-Directed Fractionation and Isolation of Geomycin B
The isolation of geomycin B from Geomyces sp. is a key example of bioassay-directed fractionation, a strategy used to identify and purify bioactive compounds from natural sources.
Experimental Workflow: Isolation of Geomycin B
Protocol:
-
Fungal Culture and Fermentation: An isolate of Geomyces sp., obtained from a soil sample, is grown in a solid-substrate fermentation culture.
-
Extraction: The fermented culture is extracted with an organic solvent, such as ethyl acetate, to obtain a crude extract.
-
Bioassay-Directed Fractionation:
-
The crude extract is subjected to silica gel column chromatography.
-
A series of fractions are collected based on the elution profile.
-
Each fraction is tested for its antifungal activity against Aspergillus fumigatus.
-
Fractions exhibiting significant antifungal activity are selected for further purification.
-
-
Purification: The active fractions are further purified using preparative high-performance liquid chromatography (HPLC) to isolate the pure compound, geomycin B.
-
Structure Elucidation: The chemical structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Antifungal Susceptibility Testing: Broth Microdilution Method
The minimum inhibitory concentration (MIC) and the half-maximal inhibitory concentration (IC50) of the this compound derivatives are determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Experimental Workflow: Broth Microdilution Assay
Protocol:
-
Inoculum Preparation: A standardized suspension of fungal spores or cells is prepared in a suitable broth medium (e.g., RPMI-1640). The final concentration is adjusted to a specific cell density.
-
Compound Dilution: A series of twofold dilutions of the test compound (e.g., geomycin B) are prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: The prepared fungal inoculum is added to each well of the microtiter plate containing the compound dilutions.
-
Controls:
-
Growth Control: Wells containing only the fungal inoculum and broth, without the test compound.
-
Sterility Control: Wells containing only the broth medium to check for contamination.
-
-
Incubation: The microtiter plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 48-72 hours).
-
Reading Results:
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
-
IC50 Determination: For a more quantitative measure, the optical density of each well can be read using a spectrophotometer to determine the concentration at which 50% of fungal growth is inhibited.
-
Mechanism of Action and Signaling Pathways
The precise antifungal mechanism of action for this compound derivatives has not yet been fully elucidated. However, based on the known activities of other diphenyl ether compounds and general antifungal mechanisms, a hypothetical model can be proposed. It is important to note that this is a speculative pathway and requires experimental validation.
Proposed Antifungal Mechanism of Action
Diphenyl ether compounds have been suggested to interfere with the fungal cell membrane or cell wall integrity. This disruption could trigger a cascade of intracellular events leading to cell death.
References
A Technical Guide to the Natural Sources and Isolation of Novel Asterric Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and biological activities of novel asterric acid analogs. This compound and its derivatives represent a class of substituted diphenyl ethers with a polyketide origin, demonstrating a wide array of promising biological effects. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of new therapeutic agents from natural sources.
Natural Sources of Novel this compound Analogs
Fungi are the primary producers of this compound and its diverse analogs. These microorganisms, thriving in various ecological niches, have evolved the biosynthetic machinery to produce a rich diversity of secondary metabolites. Researchers have successfully isolated novel this compound derivatives from several fungal genera, highlighting the untapped potential of the fungal kingdom for drug discovery.
Table 1: Fungal Sources of Novel this compound Analogs
| Fungal Species | Habitat/Source | Novel this compound Analogs Identified | Reference(s) |
| Aspergillus terreus | Soil, Marine Sponges | 3-chlorothis compound, 3,5-dichlorothis compound, Aspergetherins A-D (chlorinated biphenyls) | [1] |
| Talaromyces aurantiacus FL15 | Endophytic fungus from Huperzia serrata | This compound, Methyl asterrate, Ethyl asterrate | [2] |
| Geomyces sp. | Antarctic Soil | Ethyl asterrate, n-butyl asterrate, Geomycins A-C | [3], |
| Pseudogymnoascus sp. | Antarctic Marine Sponge | 3-Nitrothis compound derivatives (Pseudogymnoascins A-C) | [1], |
| Chaetomium globosum | Soil, Plants | Chaetoglobosins (related diphenyl ethers) | |
| Pleosporales sp. SK7 | Mangrove Endophytic Fungus | A novel this compound derivative |
Experimental Protocols for Isolation and Purification
The isolation and purification of novel this compound analogs from fungal sources typically involve a multi-step process, beginning with fermentation of the producing organism, followed by extraction of the secondary metabolites and subsequent chromatographic separation.
Fungal Fermentation
The production of this compound analogs is highly dependent on the fungal strain and the culture conditions. Optimization of media components, pH, temperature, and aeration is crucial for maximizing the yield of the target compounds.
Protocol 1: General Fungal Fermentation in Potato Dextrose Broth (PDB)
-
Strain Activation: Inoculate a pure culture of the fungal strain onto a Potato Dextrose Agar (PDA) plate. Incubate at 25-28°C for 7-10 days, or until sufficient sporulation is observed.
-
Seed Culture Preparation: Aseptically transfer a few agar plugs of the mycelial mat into a 250 mL Erlenmeyer flask containing 100 mL of sterile PDB. Incubate the flask on a rotary shaker at 150-200 rpm and 25-28°C for 3-5 days to generate a seed culture.
-
Production Culture: Inoculate a larger volume of PDB (e.g., 1 L in a 2 L flask) with the seed culture (typically 5-10% v/v). Incubate the production culture under the same conditions as the seed culture for 14-21 days. The optimal fermentation time will vary depending on the fungal species and the specific analog being produced.
Extraction of Secondary Metabolites
Following fermentation, the fungal biomass and the culture broth are separated, and the secondary metabolites are extracted using organic solvents.
Protocol 2: Solvent Extraction of Fungal Mycelium and Culture Broth
-
Biomass Separation: Separate the fungal mycelium from the culture broth by vacuum filtration through cheesecloth or filter paper.
-
Mycelium Extraction:
-
Dry the collected mycelium (e.g., by lyophilization or in a drying oven at 40-50°C).
-
Grind the dried mycelium into a fine powder.
-
Extract the powdered mycelium with a suitable organic solvent, such as ethyl acetate or methanol, by maceration with shaking for several hours. Repeat the extraction process three times to ensure complete extraction.
-
Combine the solvent extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude mycelial extract.
-
-
Culture Broth Extraction:
-
Extract the culture filtrate with an equal volume of ethyl acetate three times in a separatory funnel.
-
Combine the ethyl acetate layers and wash with brine (saturated NaCl solution).
-
Dry the ethyl acetate extract over anhydrous sodium sulfate.
-
Filter and concentrate the extract under reduced pressure to yield the crude broth extract.
-
Chromatographic Purification
The crude extracts are complex mixtures containing numerous compounds. Chromatographic techniques are employed to separate and purify the individual this compound analogs.
Protocol 3: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (e.g., 230-400 mesh) in a non-polar solvent like hexane and pack it into a glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.
-
Elution: Elute the column with a gradient of increasing solvent polarity. A common solvent system is a gradient of ethyl acetate in hexane. Start with 100% hexane and gradually increase the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
Analysis: Combine fractions containing the same compound (as determined by TLC) and concentrate them to yield the purified this compound analog.
Protocol 4: Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For final purification to obtain highly pure compounds, preparative HPLC is often employed.
-
Column and Mobile Phase Selection: A C18 reverse-phase column is commonly used. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.
-
Method Development: Develop a suitable separation method on an analytical HPLC system first to determine the optimal gradient and retention times of the target compounds.
-
Preparative Run: Scale up the analytical method to a preparative scale. Dissolve the partially purified fraction from the silica gel column in the initial mobile phase, filter it through a 0.45 µm filter, and inject it onto the preparative column.
-
Fraction Collection: Collect the fractions corresponding to the peaks of interest using a fraction collector.
-
Compound Recovery: Concentrate the collected fractions under reduced pressure to remove the mobile phase and obtain the pure this compound analog.
Quantitative Data of Novel this compound Analogs
The following tables summarize the quantitative data for several novel this compound analogs, including their yields, spectroscopic data for structural elucidation, and biological activities.
Table 2: Yield and Spectroscopic Data of Selected Novel this compound Analogs
| Compound | Fungal Source | Yield (mg/L) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS Data (m/z) |
| Ethyl asterrate | Geomyces sp. | Not Reported | 4.41 (q, J=7.1 Hz, 2H), 1.34 (t, J=7.1 Hz, 3H), ... | 171.1, 160.2, ..., 61.3, 14.2 | [M+Na]⁺ 399.1017 |
| n-butyl asterrate | Geomyces sp. | Not Reported | 4.32 (t, J=6.7 Hz, 2H), 1.68 (m, 2H), 0.96 (t, J=7.4 Hz, 3H), ... | 171.2, 160.3, ..., 65.2, 30.6, 19.2, 13.7 | [M+Na]⁺ 427.1325 |
| Geomycin C | Geomyces sp. | Not Reported | 6.45 (s, 1H), 6.38 (s, 1H), 3.82 (s, 3H), ... | 195.1, 170.5, ..., 56.1 | [M+Na]⁺ 591.0700 |
| 3-Nitrothis compound | Pseudogymnoascus sp. | Not Reported | 11.22 (s, 1H), 6.89 (s, 1H), 6.70 (s, 1H), 3.92 (s, 3H), ... | 165.4, 160.6, ..., 56.2 | [M+H]⁺ 394.0771 |
Note: ... indicates that other signals were present but are not listed for brevity. Complete spectroscopic data can be found in the cited literature.
Table 3: Bioactivity of Novel this compound Analogs
| Compound | Biological Activity | Target/Assay | IC₅₀ / MIC | Reference(s) |
| This compound | Acetylcholinesterase Inhibition | Enzyme Assay | 66.7 µM | |
| Methyl asterrate | Acetylcholinesterase Inhibition | Enzyme Assay | 23.3 µM | |
| Ethyl asterrate | Acetylcholinesterase Inhibition | Enzyme Assay | 20.1 µM | |
| Geomycin C | Antibacterial | S. aureus (ATCC 6538) | MIC: 75.8 µM | |
| Geomycin C | Antibacterial | E. coli (CGMCC 1.2340) | MIC: 30.3 µM | |
| Aspergetherin A | Antibacterial | MRSA (ATCC 43300) | MIC: 32 µg/mL | |
| 3-chlorothis compound | Anti-angiogenic | VEGF-induced tube formation of HUVECs | Significant inhibition | |
| 3,5-dichlorothis compound | Anti-angiogenic | VEGF-induced tube formation of HUVECs | Significant inhibition |
Visualization of Methodologies and Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow for the isolation of this compound analogs and the key signaling pathways they are known to modulate.
Experimental Workflow
References
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Asterric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asterric acid is a fungal metabolite first isolated from Aspergillus terreus. It belongs to the diphenyl ether class of compounds and has garnered significant interest in the scientific community due to its diverse biological activities. Research has demonstrated its potential as an inhibitor of endothelin binding, an anti-angiogenic agent through the inhibition of Vascular Endothelial Growth Factor (VEGF), and an acetylcholinesterase inhibitor.[1][2][3][4] These properties make this compound and its derivatives promising candidates for further investigation in drug development.
This document provides detailed protocols for the isolation and purification of this compound from fungal sources, methods for its quantification, and an overview of its known biological signaling pathways.
Data Presentation
Table 1: Fungal Sources and Fermentation Conditions for this compound Production
| Fungal Strain | Fermentation Medium | Incubation Time | Temperature | Reported Yield |
| Aspergillus sp. (marine derived) | Rice medium | 56 days | Room Temperature | 650 mg/L[5] |
| Talaromyces aurantiacus FL15 | Potato Dextrose Broth (PDB) | 14 days | 28 °C | Not specified |
| Geomyces sp. (Antarctic ascomycete) | Solid-substrate fermentation on rice | Not specified | Not specified | Not specified |
| Aspergillus terreus | Not specified | Not specified | Not specified | First isolated |
Table 2: Bioactivity of this compound and its Derivatives
| Compound | Biological Target | Assay | IC50 Value |
| This compound | Acetylcholinesterase (AChE) | Ellman's spectrophotometry | 66.7 µM |
| Methyl asterrate | Acetylcholinesterase (AChE) | Ellman's spectrophotometry | 23.3 µM |
| Ethyl asterrate | Acetylcholinesterase (AChE) | Ellman's spectrophotometry | 20.1 µM |
| This compound | Endothelin-1 (ET-1) binding to ETA receptor | Receptor binding assay | Complete inhibition at 0.1 µM |
| This compound Derivatives | VEGF-induced tube formation in HUVECs | In vitro tube formation assay | 3-10 µM |
Experimental Protocols
Protocol 1: Isolation of this compound from Aspergillus sp.
This protocol is based on the optimized conditions for high-yield production of this compound.
1. Fungal Culture and Fermentation:
-
Inoculate pure spores of Aspergillus sp. into a 1000 mL Erlenmeyer flask containing 60 g of sterile white rice medium.
-
Incubate the culture at room temperature for 56 days in the absence of sodium chloride.
2. Extraction:
-
After the incubation period, soak the fermented rice substrate in ethyl acetate (EtOAc) (3 x 500 mL).
-
Combine the EtOAc extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
3. Purification by Column Chromatography:
-
Subject the crude extract to column chromatography on a silica gel column.
-
Elute the column with a gradient of petroleum ether and ethyl acetate, starting with a non-polar mixture and gradually increasing the polarity.
-
Monitor the fractions using Thin Layer Chromatography (TLC).
-
Combine the fractions containing this compound based on the TLC profile.
-
Further purify the combined fractions using a Sephadex LH-20 column with a suitable solvent system such as methanol/chloroform to yield pure this compound.
Protocol 2: General Protocol for Isolation from Talaromyces aurantiacus FL15
This protocol is adapted from the isolation of this compound derivatives from an endophytic fungus.
1. Fungal Culture and Fermentation:
-
Culture the fungal strain FL15 on Potato Dextrose Agar (PDA) slants at 28 °C for 7 days.
-
Transfer the mycelia to 150 mL of Potato Dextrose Broth (PDB) and incubate for 5 days at 28 °C with shaking at 150 rpm to generate a seed culture.
-
Inoculate 5 mL of the seed culture into 500 mL Erlenmeyer flasks containing 100 mL of PDB medium.
-
Incubate the production cultures at 28 °C and 150 rpm for 14 days.
2. Extraction:
-
Separate the mycelium from the culture broth by filtration.
-
Dry the mycelium at 40 °C.
-
Extract the dried mycelium with ethyl acetate (EtOAc).
-
Evaporate the solvent to obtain the crude EtOAc extract.
3. Purification by Column Chromatography:
-
Fractionate the crude EtOAc extract using column chromatography on a silica gel column.
-
Elute the column with a gradient of petroleum ether/EtOAc from 9:1 to 0:10 (v/v).
-
Monitor the collected fractions by TLC.
-
Subject the fractions containing this compound to further purification steps. For example, a fraction can be dissolved in methanol, heated to 60 °C, and then allowed to evaporate slowly to facilitate crystallization.
-
Alternatively, further separation can be achieved by silica gel column chromatography with a different gradient of petroleum ether/EtOAc.
Visualizations
Experimental Workflow for this compound Isolation and Purification
References
- 1. Asiatic acid inhibits angiogenesis and vascular permeability through the VEGF/VEGFR2 signaling pathway to inhibit the growth and metastasis of breast cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Fungal metabolites, this compound derivatives inhibit vascular endothelial growth factor (VEGF)-induced tube formation of HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a new endothelin binding inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Application Note: Quantification of Asterric Acid using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of asterric acid, a bioactive fungal secondary metabolite. Due to the limited availability of specific validated assays for this compound, this protocol has been developed based on established methods for structurally similar compounds, such as phenolic acids and other diphenyl ethers. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and acidified water, coupled with UV detection. This document provides a comprehensive protocol for sample preparation from fungal cultures, HPLC analysis, and method validation parameters, offering a robust starting point for researchers, scientists, and drug development professionals.
Introduction
This compound is a fungal metabolite first isolated from Aspergillus terreus and has been identified in various other fungal species, including Penicillium and Geomyces.[1][2] It belongs to the diphenyl ether class of compounds and has garnered significant interest for its diverse biological activities, including the inhibition of endothelin binding and potential anti-angiogenic properties. As research into the therapeutic potential of this compound and its derivatives expands, the need for a reliable and accurate analytical method for its quantification is paramount. This application note presents a detailed HPLC-UV method designed for the quantitative analysis of this compound in complex matrices such as fungal fermentation broths and extracts.
Experimental Protocol
Materials and Reagents
-
This compound analytical standard (≥95% purity)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (analytical grade)
-
Ethyl acetate (analytical grade)
-
Anhydrous sodium sulfate
-
Syringe filters (0.22 µm, PTFE)
-
Reversed-phase C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
Column oven
-
Diode Array Detector (DAD) or UV-Vis detector
-
-
Rotary evaporator
-
Ultrasonic bath
-
Centrifuge
-
Analytical balance
-
pH meter
Sample Preparation: Extraction from Fungal Culture
This protocol is adapted from general methods for extracting secondary metabolites from fungal cultures.[3]
-
Fungal Fermentation: Culture the this compound-producing fungal strain (e.g., Aspergillus sp.) in a suitable liquid or solid-state fermentation medium for a specified period (e.g., 14-56 days) to allow for the production of secondary metabolites.
-
Extraction:
-
For liquid cultures, separate the mycelium from the culture broth by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate.
-
For solid-state cultures or mycelia, dry the material, grind it into a fine powder, and extract with ethyl acetate using an ultrasonic bath for 30 minutes. Repeat the extraction three times.
-
-
Combine and Dry: Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitution: Dissolve the dried extract in a known volume of methanol or the initial mobile phase composition.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to injection.
Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
HPLC Conditions
The following are recommended starting conditions and may require optimization for specific HPLC systems and sample matrices.
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV-Vis/DAD at 210 nm and 280 nm (based on typical absorbance for diphenyl ethers and phenolic compounds) |
Data Analysis and Quantification
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the analytical standard. Quantification is achieved by constructing a calibration curve from the peak areas of the working standard solutions versus their known concentrations. The concentration of this compound in the sample is then calculated from this curve.
Method Validation (Hypothetical Data)
The following table summarizes the expected performance characteristics of this method, based on validation data from similar analytical methods for phenolic and aromatic acids.
| Validation Parameter | Specification |
| Linearity (R²) | > 0.995 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.6 µg/mL |
| Precision (%RSD) | < 2% (Intra-day), < 5% (Inter-day) |
| Accuracy (% Recovery) | 95% - 105% |
| Specificity | No interfering peaks at the retention time of this compound |
Visualizations
Caption: Workflow for this compound Quantification.
Conclusion
This application note provides a detailed and practical protocol for the analysis and quantification of this compound by HPLC-UV. While this method is based on established principles for similar analytes and awaits formal validation with an this compound standard, it offers a solid and reliable framework for researchers in natural product chemistry, mycology, and drug discovery. The outlined procedures for sample preparation, chromatographic separation, and data analysis are expected to yield accurate and reproducible results, facilitating further investigation into the biological and pharmacological properties of this promising fungal metabolite.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioactive this compound derivatives from the Antarctic ascomycete fungus Geomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and acetylcholinesterase inhibitory activity of this compound derivatives produced by Talaromyces aurantiacus FL15, an endophytic fungus from Huperzia serrata - PMC [pmc.ncbi.nlm.nih.gov]
Culturing Aspergillus Species for Asterric Acid Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the culture of Aspergillus species, with a specific focus on the production, extraction, and purification of the bioactive secondary metabolite, asterric acid.
Introduction
This compound is a polyketide metabolite produced by several fungal species, notably from the genus Aspergillus, including Aspergillus terreus. It has garnered significant interest within the scientific and pharmaceutical communities due to its diverse biological activities. This document outlines optimized culture conditions, detailed experimental protocols for production and isolation, and an overview of the biosynthetic pathway leading to this compound.
Data Presentation
Table 1: Optimal Culture Conditions for this compound Production by Aspergillus sp.
| Parameter | Optimal Condition | Reference |
| Fungal Strain | Aspergillus sp. (marine derived) | [1] |
| Culture Medium | Rice Medium | [1] |
| Incubation Temperature | Room Temperature | [1] |
| Incubation Time | 56 days | [1] |
| Sodium Chloride | Absent | [1] |
| Yield of this compound | 650 mg/L |
Experimental Protocols
Protocol 1: Preparation of Aspergillus Spore Suspension for Inoculation
This protocol describes the preparation of a spore suspension from a mature Aspergillus culture for inoculating production media.
Materials:
-
Mature (7-10 days old) Aspergillus culture on a suitable agar medium (e.g., Potato Dextrose Agar - PDA)
-
Sterile 0.85% NaCl solution containing 0.05% Tween 80
-
Sterile distilled water
-
Sterile glass beads
-
Sterile pipette
-
Sterile filtration apparatus (e.g., syringe with a sterile filter with a pore size of 11 µm)
-
Hemocytometer or spectrophotometer for spore counting
Procedure:
-
Aseptically add 5-10 mL of sterile 0.85% NaCl with 0.05% Tween 80 solution to the mature Aspergillus culture plate or slant.
-
Gently scrape the surface of the culture with a sterile inoculation loop or the bent end of a sterile pipette to dislodge the spores.
-
Add a few sterile glass beads to the plate/slant and agitate gently to break up clumps of spores.
-
Aseptically transfer the spore suspension to a sterile tube.
-
Vortex the suspension vigorously for 1-2 minutes to ensure a homogenous mixture.
-
To remove mycelial fragments, allow the suspension to stand for 15 minutes for the hyphae to sediment, then carefully transfer the supernatant containing the spores to a new sterile tube. Alternatively, for a more refined separation, filter the suspension through a sterile 11 µm filter.
-
Determine the spore concentration using a hemocytometer or by measuring the optical density with a spectrophotometer and correlating it to a standard curve.
-
Adjust the spore concentration to the desired level (e.g., 1 x 10^6 to 5 x 10^6 spores/mL) using sterile distilled water or the saline/Tween 80 solution.
-
The spore suspension is now ready for inoculation.
Protocol 2: Solid-State Fermentation for this compound Production
This protocol details the cultivation of Aspergillus sp. on a solid rice medium for the production of this compound.
Materials:
-
Rice
-
Distilled water
-
Erlenmeyer flasks (e.g., 500 mL)
-
Cotton plugs
-
Autoclave
-
Aspergillus spore suspension (from Protocol 1)
Procedure:
-
Weigh 100 g of rice into a 500 mL Erlenmeyer flask.
-
Add 100 mL of distilled water to the flask.
-
Plug the flask with a cotton plug and cover it with aluminum foil.
-
Autoclave the flask at 121°C for 20 minutes to sterilize the medium.
-
Allow the flask to cool to room temperature.
-
Inoculate the sterilized rice medium with 1-2 mL of the prepared Aspergillus spore suspension under aseptic conditions.
-
Incubate the flask at room temperature for 56 days in a stationary position.
Protocol 3: Extraction and Purification of this compound
This protocol outlines the steps for extracting this compound from the solid-state fermentation culture and its subsequent purification using silica gel column chromatography.
Materials:
-
Fermented rice culture containing this compound
-
Ethyl acetate
-
Methanol
-
Hexane
-
Rotary evaporator
-
Silica gel (for column chromatography, 230-400 mesh)
-
Glass chromatography column
-
Cotton wool
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates
Procedure:
Part A: Extraction
-
After the incubation period, break up the solid fermented rice culture into smaller pieces.
-
Transfer the culture to a large flask and add a sufficient volume of ethyl acetate to completely submerge the material.
-
Macerate the mixture at room temperature for 24-48 hours with occasional shaking to ensure thorough extraction.
-
Filter the mixture to separate the ethyl acetate extract from the solid residue.
-
Repeat the extraction process with fresh ethyl acetate two more times to maximize the yield.
-
Combine all the ethyl acetate extracts.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a crude extract.
Part B: Silica Gel Column Chromatography Purification
-
Column Packing:
-
Place a small plug of cotton wool at the bottom of the glass chromatography column.
-
Prepare a slurry of silica gel in hexane and pour it into the column.
-
Allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Add a thin layer of sand on top of the silica gel bed.
-
Wash the column with hexane until the packing is stable.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., a mixture of hexane and ethyl acetate).
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent such as 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate to the hexane (gradient elution). For example, start with 100% hexane, then move to 9:1, 8:2, 7:3 (hexane:ethyl acetate), and so on, finishing with 100% ethyl acetate and then a final wash with methanol.
-
Collect the eluate in fractions in separate collection tubes.
-
-
Fraction Analysis:
-
Monitor the separation of compounds in the collected fractions using Thin Layer Chromatography (TLC).
-
Spot each fraction on a TLC plate and develop it in a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the spots under UV light or by using a suitable staining reagent.
-
Combine the fractions that contain the pure this compound (identified by comparing with a standard if available, or based on the presence of a single major spot with the expected Rf value).
-
-
Final Purification:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain purified this compound.
-
Mandatory Visualizations
Biosynthetic Pathway of this compound
The biosynthesis of this compound proceeds through the polyketide pathway, a common route for the synthesis of many fungal secondary metabolites. The pathway begins with the precursor molecule acetyl-CoA.
References
Application Notes and Protocols for the Extraction of Asterric Acid from Fungal Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asterric acid is a fungal metabolite that has attracted scientific interest due to its various biological activities. Produced by several fungal genera, including Aspergillus and Talaromyces, the effective isolation and purification of this compound are crucial for further research and development. These application notes provide detailed protocols for the extraction of this compound from fungal cultures, with a focus on methods that have been demonstrated to yield significant quantities of the pure compound.
The protocols herein describe a comprehensive workflow, beginning with fungal fermentation, followed by solvent extraction of the fungal biomass, and concluding with chromatographic purification. The primary method detailed is based on a solid-state fermentation approach, which has been reported to produce a high yield of this compound, followed by extraction with ethyl acetate and purification via silica gel chromatography.
Data Presentation: Quantitative Summary
The following table summarizes the key quantitative data associated with the production and isolation of this compound. It is important to recognize that while a final yield has been reported, detailed quantitative metrics for the intermediate extraction and purification steps are not always available in the literature and may require empirical optimization.
| Parameter | Value / Description | Fungal Strain | Culture Conditions | Source(s) |
| Production Yield | 650 mg/L | Aspergillus sp. | Solid-state fermentation on a rice medium at room temperature for 56 days without NaCl. | [1][2] |
| Extraction Solvent | Ethyl Acetate | Not specified | The dried fungal mycelium is subjected to solvent extraction. | [2] |
| Purification Method | Silica Gel Column Chromatography | Not specified | The crude extract is fractionated using a gradient of petroleum ether and ethyl acetate. | [2] |
| Final Purification Step | Recrystallization | Not specified | Fractions containing pure this compound are combined and recrystallized from a methanol/dichloromethane mixture. | [2] |
Experimental Protocols
Protocol 1: Fungal Culture and Fermentation
This protocol details the cultivation of a suitable fungal strain for the production of this compound using solid-state fermentation.
Materials:
-
A pure culture of a known this compound-producing fungus (e.g., Talaromyces aurantiacus or Aspergillus sp.)
-
Potato Dextrose Agar (PDA) plates
-
1000 mL Erlenmeyer flasks
-
Rice (or other suitable solid substrate)
-
Deionized water
-
Autoclave
-
Incubator
Procedure:
-
Activate the fungal strain by culturing it on PDA plates at 28°C for 7 days.
-
Prepare the solid-state fermentation medium by placing approximately 60g of rice into each 1000 mL Erlenmeyer flask. Add an appropriate amount of deionized water to moisten the rice.
-
Sterilize the flasks with the rice medium by autoclaving at 121°C for 20 minutes.
-
After cooling, aseptically inoculate the sterile rice medium with agar plugs from the mature fungal culture.
-
Incubate the flasks under stationary conditions at room temperature for a period of 14 to 56 days. The optimal incubation time may vary between fungal species.
Protocol 2: Extraction of Crude this compound
This protocol describes the extraction of this compound from the fermented fungal biomass using an organic solvent.
Materials:
-
Fermented fungal biomass from Protocol 1
-
Drying oven
-
Grinder or blender
-
Ethyl acetate (EtOAc), analytical grade
-
Large Erlenmeyer flasks or beakers with stoppers
-
Shaker table (optional)
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
Harvest the entire solid fermented culture, including the fungal mycelia and the rice medium.
-
Dry the harvested biomass at 40°C to remove excess moisture.
-
Grind the dried biomass into a fine powder to increase the surface area for extraction.
-
Suspend the powdered biomass in ethyl acetate. A common ratio for solid-liquid extraction is 1:10 (w/v), for example, 100 g of biomass in 1 L of ethyl acetate.
-
Agitate the mixture for 24-48 hours at room temperature. This can be done by continuous stirring or using a shaker table.
-
Separate the ethyl acetate extract from the solid residue by filtration.
-
To maximize the yield, repeat the extraction of the solid residue at least two more times with fresh ethyl acetate.
-
Combine the ethyl acetate fractions and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 3: Purification of this compound by Column Chromatography
This protocol details the purification of this compound from the crude extract using silica gel column chromatography.
Materials:
-
Crude this compound extract from Protocol 2
-
Silica gel (e.g., 200-300 mesh)
-
Chromatography column
-
Petroleum ether (or n-hexane)
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Thin Layer Chromatography (TLC) plates, developing tank, and UV lamp
-
Collection vials or flasks
Procedure:
-
Column Preparation: Prepare a slurry of silica gel in petroleum ether and pack it into the chromatography column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with 100% petroleum ether and gradually increasing the proportion of ethyl acetate. A typical gradient might be from 9:1 to 0:10 (v/v) petroleum ether:ethyl acetate.
-
Fraction Collection: Collect the eluate in fractions.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC. A suitable developing solvent system for TLC can be a mixture of petroleum ether and ethyl acetate. Visualize the spots under a UV lamp.
-
Pooling of Fractions: Combine the fractions that contain pure this compound, as determined by TLC analysis.
-
Final Recrystallization: Evaporate the solvent from the combined pure fractions. For final purification, dissolve the residue in a minimal amount of a hot 50:50 methanol/dichloromethane mixture and allow it to cool slowly to induce crystallization.
-
Collect the pure crystals of this compound by filtration and allow them to air dry.
Mandatory Visualizations
Caption: A high-level overview of the this compound extraction process.
Caption: The logical relationship in the chromatographic separation of this compound.
References
Application Notes and Protocols for the Analytical Identification of Asterric Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asterric acid and its derivatives are a class of fungal secondary metabolites that have garnered significant interest due to their diverse biological activities, including potential anti-inflammatory, anti-angiogenic, and acetylcholinesterase inhibitory effects.[1][2] Accurate identification and characterization of these diphenyl ether compounds are crucial for drug discovery and development, as well as for understanding their role in biological systems. This document provides detailed application notes and protocols for the analytical identification of this compound derivatives using modern chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of this compound and its derivatives in complex mixtures such as fungal extracts. Reversed-phase chromatography is the most common approach.
Application Note:
Reversed-phase HPLC with a C18 column is effective for separating this compound derivatives based on their polarity. A gradient elution with a mobile phase consisting of acidified water (e.g., with formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol allows for the resolution of compounds with varying degrees of hydroxylation, methylation, and other substitutions. UV detection is suitable for these compounds due to the presence of chromophoric aromatic rings, with detection wavelengths typically set between 210 and 280 nm. For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (LC-MS).
Quantitative Data Summary: HPLC Retention Times
The retention times of this compound derivatives can vary depending on the specific HPLC conditions (column, mobile phase, gradient, flow rate). The following table provides an example of typical elution order and approximate retention times.
| Compound | Approximate Retention Time (min) | Detection Wavelength (nm) |
| This compound | 8.1 | 220, 254 |
| Methyl Asterrate | 10.5 | 220, 254 |
| Ethyl Asterrate | 11.8 | 220, 254 |
| 3-Chlorothis compound | 12.5 | 220, 254 |
| 3,5-Dichlorothis compound | 14.2 | 220, 254 |
Note: These are approximate values and will vary with the specific chromatographic conditions.
Experimental Protocol: RP-HPLC-UV Analysis
Objective: To separate and quantify this compound derivatives in a fungal extract.
Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid)
-
Reference standards of this compound derivatives (if available)
-
Fungal extract dissolved in a suitable solvent (e.g., methanol)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B (equilibration)
-
-
-
Sample Preparation:
-
Dissolve the dried fungal extract in methanol to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare stock solutions of reference standards in methanol.
-
Create a series of working standards by diluting the stock solutions to generate a calibration curve.
-
-
Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the compounds by constructing a calibration curve of peak area versus concentration for each standard.
-
Mass Spectrometry (MS) for Molecular Weight and Structural Information
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound derivatives. When coupled with HPLC (LC-MS), it provides both separation and identification in a single analysis. Electrospray ionization (ESI) is a commonly used soft ionization technique for these compounds.
Application Note:
ESI-MS analysis of this compound derivatives typically yields protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode. High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of the parent ion and its fragments, which is critical for identifying unknown derivatives. Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of a selected precursor ion, provide valuable structural information by generating characteristic fragment ions. Common fragmentation pathways for this compound derivatives include cleavage of the ether linkage and losses of small molecules such as H₂O, CO, and CO₂.
Quantitative Data Summary: ESI-MS Fragmentation
The following table summarizes the expected mass-to-charge ratios (m/z) for the molecular ions and key fragment ions of selected this compound derivatives in positive ion mode ESI-MS.
| Compound | Molecular Formula | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) and Proposed Losses |
| This compound | C₁₇H₁₆O₈ | 349.0867 | 331 (-H₂O), 303 (-H₂O, -CO), 285 (-2H₂O, -CO) |
| Methyl Asterrate | C₁₈H₁₈O₈ | 363.1023 | 331 (-CH₃OH), 303 (-CH₃OH, -CO) |
| Ethyl Asterrate | C₁₉H₂₀O₈ | 377.1180 | 331 (-C₂H₅OH), 303 (-C₂H₅OH, -CO) |
| Sulochrin | C₁₇H₁₆O₇ | 333.0918 | 301 (-CH₃OH), 285 (-CH₃OH, -O) |
Experimental Protocol: LC-ESI-MS/MS Analysis
Objective: To identify this compound derivatives in a fungal extract and obtain structural information through fragmentation analysis.
Materials:
-
LC-MS/MS system with an ESI source
-
HPLC system and column as described in the HPLC protocol
-
Mobile phases as described in the HPLC protocol
-
Fungal extract prepared as for HPLC analysis
Procedure:
-
LC Separation: Perform the HPLC separation as described in the protocol above.
-
MS Parameters (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 325 °C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psi
-
Scan Range (MS1): m/z 100-1000
-
-
MS/MS Analysis:
-
For each peak of interest observed in the MS1 scan, perform a product ion scan (MS/MS).
-
Precursor Ion Selection: Isolate the [M+H]+ ion of the target compound.
-
Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.
-
Scan Range (MS2): m/z 50 to the precursor m/z.
-
-
Data Analysis:
-
Determine the elemental composition of the precursor and fragment ions using the high-resolution mass data.
-
Propose fragmentation pathways based on the observed neutral losses and fragment ions.
-
Compare the fragmentation patterns with those of known this compound derivatives or related compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structure elucidation of novel this compound derivatives. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is required to assign all proton and carbon signals and establish the connectivity of the molecule.
Application Note:
¹H NMR spectra of this compound derivatives are characterized by signals in the aromatic region (typically δ 6.0-7.0 ppm), methoxy group singlets (around δ 3.7-3.9 ppm), and signals for any alkyl chains in ester derivatives. ¹³C NMR spectra will show signals for the aromatic carbons, carbonyl carbons (ester and carboxylic acid), and methoxy carbons. 2D NMR experiments are crucial for assembling the structure. COSY spectra reveal proton-proton couplings, HSQC spectra correlate protons to their directly attached carbons, and HMBC spectra show long-range correlations between protons and carbons, which is key for connecting the different structural fragments.
Quantitative Data Summary: ¹H and ¹³C NMR Chemical Shifts
The following table provides representative ¹H and ¹³C NMR chemical shifts (in ppm) for this compound and methyl asterrate in CDCl₃.
This compound
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 163.2 | |
| 2 | 108.5 | |
| 3 | 162.1 | 6.25 (d, 2.5) |
| 4 | 100.8 | |
| 5 | 158.9 | 6.20 (d, 2.5) |
| 6 | 110.1 | |
| 7-CH₃ | 21.5 | 2.40 (s) |
| 8-COOH | 171.1 | |
| 1' | 151.5 | |
| 2' | 118.9 | |
| 3' | 140.2 | 6.45 (s) |
| 4' | 115.8 | |
| 5' | 145.9 | 6.35 (s) |
| 6' | 120.1 | |
| 7'-COOCH₃ | 169.8 | 3.85 (s) |
| 8'-OCH₃ | 56.2 | 3.75 (s) |
Methyl Asterrate
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 163.0 | |
| 2 | 108.7 | |
| 3 | 161.9 | 6.28 (d, 2.4) |
| 4 | 101.0 | |
| 5 | 158.7 | 6.22 (d, 2.4) |
| 6 | 110.3 | |
| 7-CH₃ | 21.7 | 2.42 (s) |
| 8-COOCH₃ | 170.5 | 3.90 (s) |
| 1' | 151.7 | |
| 2' | 119.1 | |
| 3' | 140.0 | 6.48 (s) |
| 4' | 116.0 | |
| 5' | 145.7 | 6.38 (s) |
| 6' | 120.3 | |
| 7'-COOCH₃ | 169.6 | 3.87 (s) |
| 8'-OCH₃ | 56.4 | 3.78 (s) |
Experimental Protocol: NMR Structure Elucidation
Objective: To determine the complete chemical structure of a purified this compound derivative.
Materials:
-
Purified this compound derivative ( > 95% purity)
-
Deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube.
-
1D NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate ¹H and ¹³C nuclei that are directly bonded.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in establishing the relative stereochemistry.
-
-
Structure Elucidation:
-
Assign the proton and carbon signals using the combination of 1D and 2D NMR data.
-
Use the HMBC correlations to connect the different structural fragments.
-
Use NOESY/ROESY data to confirm the stereochemistry.
-
Compare the obtained spectral data with those of known compounds from the literature to confirm the structure or identify it as a new derivative.
-
Experimental Workflows and Signaling Pathways
Isolation and Identification Workflow
The general workflow for isolating and identifying this compound derivatives from a fungal source involves several key steps, from cultivation to final structure elucidation.
Caption: General workflow for the isolation and identification of this compound derivatives.
Proposed Anti-inflammatory Signaling Pathway
Some this compound derivatives have shown anti-inflammatory properties. For instance, the related compound atraric acid has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by targeting the ERK/NF-κB signaling pathway.[3]
Caption: Proposed mechanism of anti-inflammatory action of this compound derivatives.
References
Application Notes and Protocols for In Vitro Anti-Angiogenesis Assays Using Asterric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions, including tumor growth and metastasis. The vascular endothelial growth factor (VEGF) signaling pathway is a key regulator of angiogenesis, making it a prime target for anti-angiogenic therapies.[1][2][3][4] Asterric acid, a fungal metabolite, and its derivatives have been identified as potential inhibitors of angiogenesis, primarily by disrupting the VEGF-induced formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs).[1]
These application notes provide detailed protocols for key in vitro assays to evaluate the anti-angiogenic properties of this compound. The assays described are fundamental for screening and characterizing compounds that target endothelial cell proliferation, migration, and differentiation—the cellular hallmarks of angiogenesis.
Data Presentation
| Compound | Assay | Cell Line | Effect | IC50/Concentration |
| Methyl this compound | VEGF-Induced Tube Formation | HUVEC | Inhibition | Not Specified |
| 3-chlorothis compound | VEGF-Induced Tube Formation | HUVEC | Inhibition | Not Specified |
| 3,5-dichlorothis compound | VEGF-Induced Tube Formation | HUVEC | Inhibition | Not Specified |
| Sulochrin | VEGF-Induced Tube Formation | HUVEC | Inhibition | Not Specified |
Experimental Protocols
The following are detailed protocols for three essential in vitro assays to assess the anti-angiogenic potential of this compound.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract (BME) matrix. It is a cornerstone for evaluating the final step of angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Extract (BME), such as Matrigel®
-
96-well culture plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
VEGF
-
Calcein AM (for fluorescent visualization, optional)
-
Inverted microscope with imaging capabilities
Protocol:
-
Plate Coating: Thaw the BME on ice. Using pre-chilled pipette tips, add 50 µL of BME to each well of a pre-chilled 96-well plate. Ensure the entire surface of the well is covered. Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium at a concentration of 2 x 10^5 cells/mL.
-
Treatment: Prepare serial dilutions of this compound in endothelial cell growth medium containing VEGF (e.g., 20 ng/mL). Include a vehicle control (medium with VEGF and solvent) and a negative control (medium with VEGF).
-
Incubation: Add 100 µL of the HUVEC suspension to each BME-coated well. Then, add 100 µL of the this compound dilutions or control solutions to the respective wells.
-
Observation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-18 hours. Monitor the formation of tube-like structures using an inverted microscope.
-
Quantification: Capture images of the tube networks. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software. If using Calcein AM, incubate the cells with the dye for 30 minutes before imaging for fluorescent visualization.
Endothelial Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of endothelial cells as an indicator of cell viability and proliferation. It is used to determine if this compound has a cytostatic or cytotoxic effect on endothelial cells.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
96-well culture plates
-
This compound stock solution
-
VEGF
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of endothelial cell growth medium. Allow the cells to adhere overnight.
-
Treatment: The next day, replace the medium with 100 µL of fresh medium containing various concentrations of this compound and VEGF. Include appropriate controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This assay evaluates the effect of this compound on the directional migration of endothelial cells, a crucial step in the formation of new blood vessels.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
6-well or 12-well culture plates
-
Sterile 200 µL pipette tip or a specialized scratch tool
-
This compound stock solution
-
VEGF
-
Inverted microscope with a camera
Protocol:
-
Cell Seeding: Seed HUVECs in 6-well or 12-well plates and grow them to form a confluent monolayer.
-
Wound Creation: Using a sterile 200 µL pipette tip, create a straight "scratch" or wound in the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove any detached cells.
-
Treatment: Replace the PBS with fresh medium containing different concentrations of this compound and VEGF. Include a vehicle control.
-
Imaging: Immediately capture images of the scratch at time 0. Place the plates in the incubator and capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours).
-
Analysis: The migration of cells into the wounded area can be quantified by measuring the width of the scratch at different time points using image analysis software. The percentage of wound closure can be calculated.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound's anti-angiogenic effect via inhibition of the VEGF/VEGFR2 signaling pathway.
Experimental Workflow
Caption: General experimental workflow for assessing the in vitro anti-angiogenic activity of this compound.
References
- 1. Fungal metabolites, this compound derivatives inhibit vascular endothelial growth factor (VEGF)-induced tube formation of HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asiatic acid inhibits angiogenesis and vascular permeability through the VEGF/VEGFR2 signaling pathway to inhibit the growth and metastasis of breast cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vascular Endothelial Growth Factor as an Anti-angiogenic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Asterric Acid Activity via Endothelin Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelin (ET) receptors, primarily ETA and ETB, are G protein-coupled receptors (GPCRs) that mediate the physiological effects of the potent vasoconstrictor peptide endothelin-1 (ET-1).[1] The endothelin system is implicated in a variety of cardiovascular diseases, making endothelin receptor antagonists a key area of interest for drug development.[1][2] Asterric acid, a fungal metabolite, has been identified as a nonpeptide inhibitor of endothelin binding, demonstrating specificity for the ETA receptor.[3][4] These application notes provide detailed protocols for assessing the binding affinity of this compound to the endothelin ETA receptor.
Quantitative Data Summary
The inhibitory activity of this compound on the endothelin-1 (ET-1) binding to the ETA receptor has been quantified, as summarized in the table below.
| Compound | Receptor Target | Assay Type | Cell Line | Measured Parameter | Value | Reference |
| This compound | ETA | Competitive Binding | A10 cells | IC50 | 10 μM |
Endothelin Receptor Signaling Pathways
Endothelin receptors (ETA and ETB) are coupled to various G proteins, including Gq, Gs, and Gi, leading to the activation of multiple downstream signaling cascades. Activation of the ETA receptor, predominantly found on vascular smooth muscle cells, is strongly linked to vasoconstriction through the Gq pathway, which stimulates phospholipase C (PLC) and subsequently increases intracellular calcium levels.
References
Application Notes and Protocols for the Development of a Stable Asterric Acid Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Asterric Acid
This compound is a fungal metabolite with the molecular formula C₁₇H₁₆O₈ and a molecular weight of 348.3 g/mol .[1][2] It is a white solid with limited water solubility but is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1] this compound has garnered significant interest in the scientific community due to its biological activities, primarily as an anti-angiogenic agent through the inhibition of Vascular Endothelial Growth Factor (VEGF) and as an endothelin binding inhibitor.[1][3] These properties make it a potential candidate for further investigation in therapeutic areas such as oncology and cardiovascular diseases.
Given its poor water solubility and potential for oxidative degradation due to its phenolic and carboxylic acid moieties, developing a stable formulation is paramount for obtaining reliable and reproducible results in preclinical and clinical experiments. These application notes provide a comprehensive guide to developing and validating a stable formulation of this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is the foundation for developing a stable formulation.
| Property | Value/Description | Source |
| Molecular Formula | C₁₇H₁₆O₈ | |
| Molecular Weight | 348.3 g/mol | |
| Appearance | White solid | |
| Solubility | Limited water solubility. Soluble in ethanol, methanol, DMF, and DMSO. | |
| Storage Conditions | -20°C | |
| Chemical Structure | Diphenyl ether with phenolic and carboxylic acid functional groups. |
Formulation Development Strategy
The primary challenges in formulating this compound are its poor aqueous solubility and potential for oxidative and pH-dependent degradation. The following workflow outlines a systematic approach to developing a stable formulation.
Caption: A stepwise workflow for developing a stable this compound formulation.
Solubility Enhancement
Improving the aqueous solubility of this compound is the first critical step. A screening of various pharmaceutically acceptable excipients should be conducted.
Table of Potential Solubilizing Excipients:
| Excipient Class | Examples | Rationale |
| Co-solvents | Propylene Glycol, Ethanol, Polyethylene Glycol (PEG) 300/400 | To increase the solubility by reducing the polarity of the aqueous vehicle. |
| Surfactants | Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL | To form micelles that can encapsulate the hydrophobic this compound molecule, increasing its apparent solubility. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | To form inclusion complexes with this compound, thereby increasing its aqueous solubility and stability. |
| pH Modifiers | Phosphate buffers, Citrate buffers | To maintain a pH where this compound is in its more soluble ionized form. However, pH stability must be carefully evaluated. |
Stabilization Strategies
The phenolic hydroxyl groups in this compound are susceptible to oxidation. Therefore, the inclusion of antioxidants is highly recommended.
Table of Potential Stabilizing Excipients:
| Excipient Class | Examples | Rationale |
| Antioxidants | Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), Vitamin E (α-tocopherol), Ascorbic Acid | To prevent oxidative degradation of the phenolic moieties by acting as free radical scavengers. |
| Chelating Agents | Ethylenediaminetetraacetic acid (EDTA) | To chelate metal ions that can catalyze oxidative reactions. |
Experimental Protocols
Protocol for Solubility Screening
Objective: To determine the solubility of this compound in various individual and mixed excipient systems.
Methodology:
-
Prepare saturated solutions of this compound in a range of solvents and co-solvent mixtures (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, propylene glycol, PEG 400, and aqueous solutions of surfactants and cyclodextrins at various concentrations).
-
Equilibrate the solutions at a controlled temperature (e.g., 25°C) for 24-48 hours with constant agitation to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the excess undissolved solid.
-
Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol).
-
Quantify the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Protocol for Stability-Indicating HPLC Method Development
Objective: To develop a validated HPLC method capable of separating and quantifying this compound from its potential degradation products.
Methodology:
-
Column and Mobile Phase Screening:
-
Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Screen different mobile phase compositions, such as acetonitrile/water or methanol/water, with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to ensure good peak shape for the acidic analyte.
-
Evaluate different gradient elution profiles to achieve optimal separation of the parent peak from any impurity or degradation peaks.
-
-
Forced Degradation Studies:
-
Subject this compound solutions to forced degradation conditions to generate potential degradation products. This is essential to ensure the specificity of the analytical method.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours. Phenolic compounds can be unstable at high pH.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid this compound at 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
-
-
Method Validation:
-
Validate the developed HPLC method according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
-
Protocol for Formulation Stability Studies
Objective: To assess the stability of the prototype this compound formulations under various environmental conditions.
Methodology:
-
Prepare the prototype formulations containing this compound, selected solubilizers, and stabilizers.
-
Aliquot the formulations into appropriate containers (e.g., glass vials).
-
Store the samples at different temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated stability).
-
At predetermined time points (e.g., 0, 1, 3, and 6 months), withdraw samples and analyze them for:
-
Appearance: Visual inspection for color change, precipitation, or phase separation.
-
pH: Measurement of the formulation's pH.
-
Assay of this compound: Quantification of the remaining this compound concentration using the validated stability-indicating HPLC method.
-
Related Substances: Quantification of any degradation products formed using the validated HPLC method.
-
Data Presentation
All quantitative data from the solubility and stability studies should be summarized in clear and concise tables for easy comparison.
Example Table for Solubility Data:
| Excipient System | Concentration of this compound (mg/mL) ± SD |
| Water | < 0.1 |
| PBS (pH 7.4) | < 0.1 |
| 50% Ethanol in Water | Value |
| 20% HP-β-CD in Water | Value |
| 1% Polysorbate 80 in Water | Value |
Example Table for Stability Data (Accelerated Conditions):
| Time Point (Months) | Appearance | pH | This compound Assay (%) | Total Degradation Products (%) |
| Formulation A (without antioxidant) | ||||
| 0 | Clear, colorless | 6.5 | 100.0 | < 0.1 |
| 1 | Slight yellowing | 6.4 | 95.2 | 4.8 |
| 3 | Yellow | 6.2 | 88.5 | 11.5 |
| 6 | Brownish, precipitate | 5.9 | 75.1 | 24.9 |
| Formulation B (with 0.1% BHT) | ||||
| 0 | Clear, colorless | 6.5 | 100.0 | < 0.1 |
| 1 | Clear, colorless | 6.5 | 99.8 | 0.2 |
| 3 | Clear, colorless | 6.4 | 99.5 | 0.5 |
| 6 | Clear, colorless | 6.4 | 99.1 | 0.9 |
Signaling Pathway Visualization
This compound is known to inhibit VEGF-induced signaling. The following diagram illustrates a simplified representation of this pathway.
Caption: Inhibition of the VEGF signaling pathway by this compound.
Conclusion
The development of a stable formulation for this compound is a critical step to ensure the reliability of experimental data. By systematically evaluating solubility and employing stabilizing excipients, a robust formulation can be achieved. The protocols and guidelines presented in these application notes provide a comprehensive framework for researchers to develop and validate a stable this compound formulation suitable for their research needs. It is important to note that the specific choice of excipients and their concentrations will need to be optimized based on experimental data.
References
Troubleshooting & Optimization
Technical Support Center: Increasing Asterric Acid Yield from Fungal Fermentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the production of asterric acid from fungal fermentation.
Frequently Asked Questions (FAQs)
Q1: Which fungal species are known to produce this compound?
A1: this compound is a secondary metabolite produced by several fungal genera, most notably Aspergillus and Penicillium.[1][2] It was first isolated from Aspergillus terreus.[3] Strains of Geomyces sp. isolated from unique environments like Antarctica have also been found to produce derivatives of this compound.[4][5]
Q2: What is the general biosynthetic pathway for this compound?
A2: this compound originates from the polyketide pathway. This complex biosynthetic route involves the sequential condensation of smaller carboxylic acid units to form a polyketide chain, which then undergoes a series of modifications, including cyclization and aromatization, to form the final this compound structure.
Biosynthetic Pathway of this compound
Caption: Simplified overview of the polyketide pathway leading to this compound.
Q3: What are the key factors influencing the yield of this compound?
A3: The yield of this compound is influenced by a combination of nutritional and physical factors. Critical parameters include the composition of the fermentation medium (carbon and nitrogen sources), pH, temperature, aeration, and incubation time. The genetic stability of the fungal strain also plays a crucial role.
Troubleshooting Guides
Problem 1: Low or No Detectable Yield of this compound
This guide provides a systematic approach to troubleshoot a lack of this compound production.
Troubleshooting Workflow for Low this compound Yield
Caption: A stepwise workflow for troubleshooting low this compound yield.
Detailed Steps:
-
Verify Quantification Method: Ensure your analytical method (e.g., HPLC) is properly calibrated and validated for this compound.
-
Check Inoculum Quality: The age, size, and metabolic state of the inoculum are critical. Use a consistent and healthy spore suspension or mycelial culture for inoculation.
-
Optimize Fermentation Medium: Systematically evaluate the impact of carbon and nitrogen sources. A rice-based medium has been shown to be effective.
-
Optimize Physical Parameters: Fine-tune pH, temperature, and aeration, as these are critical for secondary metabolite production.
-
Check for Contamination: Microbial contamination can severely inhibit the growth of the producing fungus and the synthesis of this compound.
-
Assess Strain Viability: Repeated subculturing can lead to genetic drift and reduced productivity. It is advisable to use fresh cultures from cryopreserved stocks.
Problem 2: High Biomass but Low this compound Yield
High biomass does not always correlate with high secondary metabolite production. This can be due to several factors:
-
Nutrient Repression: High concentrations of readily available carbon or nitrogen sources can promote rapid vegetative growth while repressing the genes responsible for secondary metabolism.
-
Suboptimal Induction: The switch from primary to secondary metabolism may not be efficiently triggered. This can be influenced by nutrient limitation, pH shifts, or other stress factors.
-
Incorrect Harvest Time: this compound production is typically highest during the stationary phase of fungal growth. Harvesting too early or too late can result in lower yields.
Experimental Protocols & Data
Optimizing Fermentation Conditions
Based on a study that achieved a yield of 650 mg/L, the following conditions were found to be optimal for this compound production from Aspergillus sp.
| Parameter | Optimal Condition | Notes |
| Medium | Rice Medium | Solid-state fermentation on a rice substrate. |
| Temperature | Room Temperature | Specific temperature range was not defined but implies ambient conditions. |
| Incubation Time | 56 days | A prolonged incubation period is necessary for maximum yield. |
| Salt Concentration | Absence of NaCl | The study indicated that the absence of sodium chloride was optimal. |
Effect of Incubation Time and Salt Concentration on this compound Yield
The following table summarizes the reported effects of incubation time and salt concentration on the yield of this compound.
| Incubation Time (Days) | Yield (mg/L) | Salt (NaCl) Concentration | Yield (mg/L) |
| 14 | ~150 | Present | ~200 |
| 28 | ~300 | Absent | ~650 |
| 42 | ~500 | ||
| 56 | ~650 |
Data adapted from a study on Aspergillus sp. fermentation.
Protocol for Solid-State Fermentation of Aspergillus sp.
This protocol is based on the methodology described for achieving high yields of this compound.
-
Medium Preparation:
-
Place 80 g of rice in a 500 mL flask.
-
Add 100 mL of distilled water and soak overnight.
-
Autoclave at 121°C (15 psi) for 30 minutes.
-
-
Inoculation:
-
Prepare a spore suspension of Aspergillus sp. in sterile distilled water to a final concentration of 1 x 10⁶ spores/mL.
-
Aseptically inoculate each flask with 5.0 mL of the spore suspension.
-
-
Incubation:
-
Incubate the flasks at room temperature for 40-56 days.
-
-
Extraction:
-
After incubation, repeatedly extract the fermented rice substrate with ethyl acetate (4 x 500 mL).
-
Combine the organic extracts and evaporate the solvent under a vacuum to obtain the crude extract containing this compound.
-
-
Purification:
-
The crude extract can be further purified using techniques such as silica gel vacuum liquid chromatography and reversed-phase HPLC.
-
Disclaimer: The information provided in this technical support center is for research and informational purposes only. The optimal conditions for this compound production may vary depending on the specific fungal strain and experimental setup. It is recommended to perform systematic optimization studies for your particular process.
References
- 1. Optimal conditions for the high yield of bioactive this compound from marine derived Fungus Aspergillus sp. | Natural and Applied Sciences International Journal (NASIJ) [ideapublishers.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. datapdf.com [datapdf.com]
Technical Support Center: Optimizing Fermentation Conditions for Aspergillus terreus
Welcome to the technical support center for Aspergillus terreus fermentation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to address common challenges encountered during the cultivation of A. terreus for the production of valuable secondary metabolites like lovastatin and itaconic acid.
Frequently Asked Questions (FAQs)
Q1: What is the optimal morphology for Aspergillus terreus in submerged fermentation for secondary metabolite production?
A1: The ideal morphology depends on the desired product. For itaconic acid production, the formation of small, loose pellets or clumps with a diameter of 0.4-0.5 mm is considered optimal.[1][2] This morphology helps maintain a balance between nutrient uptake and oxygen availability while minimizing viscosity issues in the fermentation broth. Dispersed mycelial growth can lead to high viscosity and shear stress, whereas large, dense pellets can suffer from mass transfer limitations.
Q2: My A. terreus culture is producing by-products like other organic acids instead of my target metabolite. Why is this happening?
A2: The production of alternative secondary metabolites is a common issue. For instance, during lovastatin fermentation, the accumulation of acids like itaconic, citric, and pyruvic acid can occur, lowering the medium's pH and inhibiting lovastatin biosynthesis.[3] Conversely, when targeting itaconic acid, by-products such as itatartaric acid, gluconic acid, and oxalic acid can form, particularly if the pH is not maintained at a sufficiently low level (around 2-3).[4][5] Nutrient levels, especially manganese (Mn²⁺) concentration, also play a critical role; manganese deficiency is often required for high itaconic acid yield.
Q3: What are the key differences in fermentation conditions for producing lovastatin versus itaconic acid?
A3: The optimal conditions for producing these two metabolites are significantly different. Lovastatin production is favored by sub-optimal growth conditions and a neutral to slightly alkaline pH (6.0-8.5). In contrast, itaconic acid production is stimulated under acidic conditions, typically requiring a low pH of 2.0-3.5. Temperature optima also differ, with lovastatin production generally favoring 25-30°C, while itaconic acid production is often higher at 32-37°C.
Troubleshooting Guides
Issue 1: Low Yield of Target Metabolite
Low product yield is a frequent challenge. The following guide helps diagnose and resolve common causes.
Q: My lovastatin yield is consistently low. What factors should I investigate?
A: Several factors can contribute to low lovastatin yields. Follow these troubleshooting steps:
-
Verify pH: Lovastatin production is highly sensitive to pH. The optimal range is typically between 6.0 and 8.5. Fermentation can produce acidic by-products that lower the pH and inhibit the enzymes required for lovastatin synthesis.
-
Solution: Monitor and control the pH throughout the fermentation process. Use a suitable buffer or automated base addition to maintain the pH within the optimal range.
-
-
Check Inoculum Quality: The size and age of the inoculum are critical. Both excessively large and small inocula can reduce lovastatin levels.
-
Solution: Standardize your inoculum preparation. An optimal spore count of approximately 5 × 10⁷ spores/mL has been reported for maximum lovastatin production. Ensure the inoculum is from a fresh, mature culture.
-
-
Optimize Temperature: The ideal temperature for lovastatin production is generally between 25°C and 30°C. Deviations can negatively impact enzymatic activity.
-
Solution: Ensure your incubator or bioreactor maintains a stable temperature within the optimal range.
-
-
Review Media Composition: The carbon and nitrogen sources are fundamental. While glucose is a common carbon source, the type and concentration of the nitrogen source (e.g., corn steep liquor, soybean meal) can significantly affect yield.
-
Solution: Experiment with different nitrogen sources and C:N ratios. Also, consider supplementing with key metal ions like Zn²⁺ and Fe²⁺, which have been shown to enhance lovastatin production.
-
Q: I am struggling to achieve high titers of itaconic acid. What should I troubleshoot?
A: For itaconic acid, consider the following critical parameters:
-
Control pH: Itaconic acid production requires a low pH, typically between 2.0 and 3.5, to suppress by-product formation.
-
Solution: Adjust the initial pH of your medium to the optimal range (e.g., 2.5-3.1) and monitor it. Some strategies involve a pH shift, starting higher and then controlling it at a lower value after a certain period.
-
-
Ensure Adequate Aeration: Oxygen supply is crucial. Low dissolved oxygen can inhibit product formation.
-
Solution: Increase the agitation rate (e.g., 200 rpm) or enrich the inlet gas with oxygen to enhance dissolved oxygen levels.
-
-
Manage Fungal Morphology: The physical form of the fungus is vital. Small clumps (0.4-0.5 mm) are ideal.
-
Solution: Control morphology by adjusting the inoculum size, agitation speed, and flask shape. High shear stress from excessive agitation can lead to undesirable dispersed mycelia.
-
-
Check for Inhibitors: Lignocellulosic hydrolysates or other crude substrates may contain inhibitors like acetic acid and furfural. Additionally, manganese (Mn²⁺) ions are known to strongly inhibit itaconic acid production.
-
Solution: If using crude substrates, consider a detoxification step. Ensure your defined medium is free from manganese contamination.
-
Troubleshooting Flowchart: Low Product Yield
Caption: Troubleshooting flowchart for diagnosing low product yield.
Issue 2: Inconsistent Fermentation Results
Q: I am observing high variability between my fermentation batches. How can I improve reproducibility?
A: Inconsistency often stems from a lack of standardization in protocols.
-
Inoculum Preparation: This is a major source of variability. The number of spores, their age, and viability can differ between preparations.
-
Solution: Implement a strict, standardized protocol for inoculum preparation. This includes using cultures of the same age, standardizing the method of spore harvesting, and quantifying the spore concentration (e.g., using a hemocytometer) before inoculation.
-
-
Media Preparation: Minor variations in media components, including the quality of water and trace elements, can impact results.
-
Solution: Use a master recipe for media preparation. Weigh all components accurately and ensure complete dissolution. Prepare large batches of stock solutions for trace elements to minimize weighing errors.
-
-
Physical Parameters: Small differences in flask volume, closure type (which affects gas exchange), and shaker speed can alter aeration and shear stress.
-
Solution: Use identical flasks and closures for all parallel experiments. Ensure the shaker is calibrated and operating at the correct speed. The ratio of media volume to flask volume should be kept constant.
-
Data Presentation: Optimal Fermentation Parameters
The tables below summarize optimal fermentation parameters for lovastatin and itaconic acid production based on published data.
Table 1: Optimal Conditions for Lovastatin Production
| Parameter | Fermentation Type | Optimal Range/Value | References |
| pH | Submerged (SmF) | 6.0 - 8.5 | ,,, |
| Solid-State (SSF) | 6.0 | , | |
| Temperature | Submerged (SmF) | 28 - 30°C | ,, |
| Solid-State (SSF) | 25°C | , | |
| Carbon Source | Submerged (SmF) | Glucose, Lactose | ,, |
| Solid-State (SSF) | Rice Straw, Sugarcane Bagasse | , | |
| Nitrogen Source | Submerged (SmF) | Corn Steep Liquor, Soybean Meal | , |
| Solid-State (SSF) | Sodium Nitrate, Soybean Meal | , | |
| Inoculum Size | Submerged (SmF) | 5 x 10⁷ spores/mL | |
| Agitation | Submerged (SmF) | ~200 rpm |
Table 2: Optimal Conditions for Itaconic Acid Production
| Parameter | Fermentation Type | Optimal Range/Value | References |
| pH | Submerged (SmF) | 2.5 - 3.5 | ,,,, |
| Temperature | Submerged (SmF) | 32 - 37°C | ,,,, |
| Carbon Source | Submerged (SmF) | Glucose, Sucrose, Xylose | ,,, |
| Nitrogen Source | Submerged (SmF) | Ammonium Nitrate (NH₄NO₃) | ,, |
| Agitation | Submerged (SmF) | 200 - 600 rpm | ,,, |
| Morphology | Submerged (SmF) | Clumps (0.4-0.5 mm diameter) | , |
Experimental Protocols
Protocol 1: Inoculum Preparation (Spore Suspension)
This protocol describes the preparation of a standardized spore suspension from an agar plate culture.
-
Culture Preparation: Grow A. terreus on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) at 30°C for 5-7 days until mature and well-sporulated.
-
Spore Harvesting: Aseptically add 10 mL of sterile 0.1% (v/v) Tween 80 solution to the mature agar plate. The Tween 80 acts as a wetting agent to help dislodge the hydrophobic spores.
-
Spore Suspension: Gently scrape the surface of the colony with a sterile inoculation loop or a bent glass rod to release the spores into the solution.
-
Homogenization: Transfer the resulting spore suspension to a sterile tube. Vortex vigorously for 15-30 seconds to break up clumps of spores and mycelia.
-
Filtration (Optional): To obtain a more uniform suspension free of mycelial fragments, filter the suspension through a sterile syringe filter (e.g., 11 µm pore size) or sterile glass wool.
-
Quantification: Use a hemocytometer (counting chamber) to count the number of spores per milliliter.
-
Dilution: Based on the count, dilute the suspension with sterile water or saline to the desired final concentration (e.g., 5 x 10⁷ spores/mL).
Experimental Workflow: From Inoculum to Product
Caption: General workflow for Aspergillus terreus fermentation.
Protocol 2: General Submerged Fermentation (Shake Flask)
-
Media Preparation: Prepare the desired fermentation medium (see examples in tables above) in an Erlenmeyer flask. A typical volume-to-flask ratio is 1:5 (e.g., 50 mL in a 250 mL flask) to ensure adequate aeration.
-
Sterilization: Seal the flask with a cotton plug or foam stopper and sterilize by autoclaving at 121°C for 15-20 minutes.
-
Inoculation: After the medium has cooled to room temperature, aseptically inoculate it with the standardized spore suspension (from Protocol 1) to the desired final concentration.
-
Incubation: Place the flask in a rotary shaker incubator set to the optimal temperature and agitation speed for your target metabolite (e.g., 30°C and 200 rpm).
-
Monitoring: Monitor the fermentation over time (e.g., 7-12 days). Periodically and aseptically take samples to measure pH, biomass, substrate consumption, and product concentration.
-
Harvesting: At the end of the fermentation, harvest the broth. Separate the mycelial biomass from the supernatant by filtration or centrifugation. The target metabolite may be in the supernatant or retained within the mycelia, requiring an extraction step.
Signaling and Metabolic Control
The switch from primary growth (biomass accumulation) to secondary metabolism (product formation) is a critical control point. This shift is often triggered by nutrient limitation, typically nitrogen or phosphate, after an initial growth phase.
Caption: Metabolic switch from growth to production phase.
References
- 1. Maximizing Itaconic Acid Production through Fermentation of Aspergillus terreus in the LAMBDA MINIFOR Benchtop Bioreactor with Bipolar Membrane Electrodialysis | LAMBDA [lambda-instruments.com]
- 2. Relationship between morphology and itaconic acid production by Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Improving the Aqueous Solubility of Asterric Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the limited aqueous solubility of asterric acid.
Frequently Asked Questions (FAQs)
Q1: What is the baseline solubility of this compound?
A1: this compound has limited solubility in water.[1] It is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol.[1][2] This characteristic often presents challenges when preparing aqueous stock solutions for in vitro and in vivo experiments.
Q2: Why does my this compound solution precipitate when diluted in aqueous media?
A2: Precipitation is a common issue when a concentrated stock of a hydrophobic compound, like this compound dissolved in an organic solvent (e.g., DMSO), is introduced into an aqueous buffer or cell culture medium.[2] The organic solvent is miscible with the water, but the compound itself is not, causing it to crash out of the solution.
Q3: What are the primary strategies to enhance the aqueous solubility of this compound?
A3: Several techniques can be employed, ranging from simple to complex. The most common starting points are adjusting the pH and using cosolvents.[3] More advanced methods include cyclodextrin complexation and nanotechnology-based approaches like solid lipid nanoparticles (SLNs).
Q4: How does pH affect the solubility of this compound?
A4: this compound is a weakly acidic compound. The solubility of weakly acidic drugs can often be increased by raising the pH of the aqueous solution with alkalizing agents. This converts the acid into its more soluble salt form. However, the stability of the compound and the pH tolerance of the experimental system (e.g., cell culture) must be considered.
Q5: What are cosolvents and how can they help?
A5: Cosolvents are water-miscible organic solvents that, when added to water, increase the solubility of nonpolar, poorly soluble drugs. By blending solvents, you can create a solution with a polarity that is more favorable for dissolving this compound. Commonly used cosolvents in pharmaceutical formulations include ethanol, propylene glycol, polyethylene glycol (PEG), and glycerin.
Q6: Can cyclodextrins be used for this compound?
A6: Yes, cyclodextrins are a highly effective method for increasing the solubility of hydrophobic molecules. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity. The hydrophobic this compound molecule can be encapsulated within the cavity, forming an inclusion complex that is water-soluble. Beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are frequently used for this purpose.
Troubleshooting Guide
Problem: this compound (dissolved in DMSO) precipitates upon addition to my cell culture medium.
-
Cause: Rapid dilution of the DMSO stock in the aqueous medium exceeds the solubility limit of this compound.
-
Solutions:
-
Gradient Dilution: Instead of adding the concentrated DMSO stock directly, first, create an intermediate dilution in your buffer or medium. This gradual change in solvent polarity can prevent immediate precipitation.
-
Pre-warming: Gently warm both the stock solution and the aqueous medium to 37°C before mixing. This can sometimes help keep the compound in solution.
-
Increase Final DMSO Concentration: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO in the medium can maintain solubility. Note that DMSO can have its own biological effects at higher concentrations.
-
Use Ultrasonic Agitation: If precipitation still occurs, brief sonication in a water bath can help redissolve the compound.
-
Problem: Adjusting the pH of my buffer is not sufficiently improving solubility or is negatively impacting my experiment.
-
Cause: The required pH for solubility may be outside the acceptable range for your biological system (e.g., cell viability, protein stability).
-
Solutions:
-
Explore Cosolvents: Introduce a biocompatible cosolvent like PEG 300 or ethanol into your formulation. This can enhance solubility without drastic pH changes.
-
Attempt Cyclodextrin Complexation: This is a robust alternative that often has minimal impact on the pH of the final solution. The formation of an inclusion complex can significantly increase solubility.
-
Experimental Protocols & Data
Protocol 1: Solubility Enhancement using Cyclodextrins (Phase Solubility Study)
This method, adapted from the Higuchi and Connors technique, determines the stoichiometry and stability constant of the this compound-cyclodextrin complex.
Methodology:
-
Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., HP-β-CD, from 0 to 20 mM).
-
Add an excess amount of this compound powder to each solution in separate vials.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved this compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Determine the concentration of dissolved this compound in each sample using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
-
Plot the concentration of dissolved this compound (y-axis) against the concentration of cyclodextrin (x-axis). A linear plot (A-type) indicates the formation of a soluble 1:1 complex.
Protocol 2: Formulation with a Cosolvent System for In Vivo Studies
This protocol provides a general method for preparing a solution suitable for administration.
Methodology:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in DMSO to create a concentrated master stock.
-
In a separate sterile tube, add the required volume of the DMSO master stock.
-
Add PEG300 (e.g., 40% of the final volume) to the DMSO stock and mix until the solution is clear.
-
Add a surfactant like Tween 80 (e.g., 5% of the final volume) and mix until clear.
-
Finally, add sterile water or saline dropwise while mixing to reach the final desired volume.
-
Visually inspect the final formulation for any signs of precipitation.
Protocol 3: Preparation of Solid Lipid Nanoparticles (SLNs)
This advanced technique encapsulates this compound within a lipid matrix to improve solubility and bioavailability. This is a generalized protocol based on high-shear homogenization.
Methodology:
-
Lipid Phase Preparation: Melt a solid lipid (e.g., stearic acid) at a temperature above its melting point. Dissolve the desired amount of this compound in the molten lipid.
-
Aqueous Phase Preparation: Heat an aqueous solution containing a surfactant (e.g., Poloxamer 188, Tween 20) to the same temperature as the lipid phase.
-
Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization (e.g., 10,000-15,000 rpm) for a defined period (e.g., 10-15 minutes) to form a hot oil-in-water emulsion.
-
Nanoparticle Formation: Quickly disperse the hot emulsion into cold water (2-4°C) under continuous stirring. The rapid cooling of the lipid droplets causes them to solidify, entrapping the this compound and forming the SLNs.
-
Characterization: The resulting nanoparticle suspension should be characterized for particle size, zeta potential, and entrapment efficiency.
Quantitative Data Summary
| Technique | Example Compound | Auxiliary Agent | Fold Solubility Increase | Reference |
| pH Adjustment | Weakly acidic drugs | Alkalizing excipients | Varies (highly dependent on pKa) | |
| Cosolvency | Acyclovir | PEG 400 + Water (0.5:0.5) | ~2-fold | |
| Cyclodextrin Complexation | 2-Acetoxy-Benzencarboxylic Acid | Methyl-β-Cyclodextrin | Linear increase with CD conc. | |
| Nanoparticle Formulation | Azithromycin Dihydrate | Stearic Acid SLNs | Significant dissolution enhancement |
Visual Guides
Logical Workflow for Solubility Enhancement
Caption: A step-by-step workflow for selecting a suitable solubility enhancement method.
Mechanism of Cyclodextrin Inclusion
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin to form a soluble complex.
This compound's Role in VEGF Signaling
Since this compound is known to inhibit Vascular Endothelial Growth Factor (VEGF), understanding its mechanism is crucial for many researchers.
References
stability of asterric acid under different storage conditions
Technical Support Center: Stability of Asterric Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage of solid this compound, a temperature of -20°C is recommended, which can preserve it for up to 3 years. For shorter periods, 4°C is acceptable for up to 2 years.[1][2] It is also crucial to store the compound in a tightly sealed container to protect it from moisture.
Q2: How should I store solutions of this compound?
Solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to use freshly prepared solutions for experiments to ensure accuracy. If you observe any precipitation upon thawing, gentle warming and sonication may be used to redissolve the compound.
Q3: What are the primary factors that can cause this compound to degrade?
-
Hydrolysis: The ester group in the molecule can be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: Phenolic groups are prone to oxidation, which can be accelerated by exposure to air, light, heat, and the presence of metal ions.
-
Photodegradation: Exposure to UV or visible light can induce photochemical degradation. Studies on other diphenyl ether compounds have shown their susceptibility to photodegradation.[3][4]
Q4: Is this compound sensitive to light?
Yes, compounds with chromophores like this compound are generally sensitive to light. It is recommended to store both solid and solution forms of this compound protected from light. If light sensitivity is a concern in your experiments, consider using amber vials or working under low-light conditions.
Q5: What are forced degradation studies and why are they important?
Forced degradation, or stress testing, involves intentionally subjecting a compound to harsh conditions such as high temperatures, humidity, strong acidic and basic environments, oxidizing agents, and intense light. These studies are crucial for:
-
Identifying potential degradation products.
-
Understanding the degradation pathways.
-
Determining the intrinsic stability of the molecule.
-
Developing and validating stability-indicating analytical methods, such as HPLC, that can separate the active compound from its degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected peaks in HPLC chromatogram. | Sample degradation due to improper storage or handling. | 1. Review your storage conditions (temperature, light, and moisture protection). 2. Prepare fresh samples and re-analyze. 3. If the issue persists, consider performing a forced degradation study to identify potential degradation products. |
| Loss of biological activity or potency in experiments. | Degradation of this compound in the experimental medium or solvent. | 1. Prepare fresh stock and working solutions daily. 2. Evaluate the stability of this compound in your specific solvent or buffer system by analyzing samples at different time points. 3. Ensure stock solutions are stored at recommended temperatures (-20°C or -80°C) and protected from light. |
| Inconsistent results between experimental replicates. | Non-homogeneity of the sample or instability during the analytical run. | 1. Ensure complete dissolution and thorough mixing of the sample before use. 2. If using an autosampler for analytical techniques, ensure it has temperature control to maintain sample stability during the sequence. |
| Physical changes in the solid compound (e.g., color change, clumping). | Exposure to light, heat, or moisture. | 1. Discard the sample as its purity may be compromised. 2. Ensure that new batches are stored in tightly sealed containers at the recommended temperature and protected from light. |
Data Presentation: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | 3 years | |
| Solid Powder | 4°C | 2 years | |
| In Solvent | -80°C | 6 months | |
| In Solvent | -20°C | 1 month |
Experimental Protocols: Forced Degradation Studies
The following are generalized protocols for forced degradation studies that can be adapted for this compound. A stability-indicating method, such as HPLC, is required to analyze the results.
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
2. Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize it with 0.1 N NaOH.
-
Dilute with the mobile phase to a suitable concentration for analysis.
3. Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.
-
Keep the solution at room temperature for 8 hours.
-
Neutralize with 0.1 N HCl.
-
Dilute with the mobile phase to a suitable concentration for analysis.
4. Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase to a suitable concentration for analysis.
5. Thermal Degradation:
-
Place a known amount of solid this compound in an oven at 80°C for 48 hours.
-
Dissolve a precisely weighed amount of the heat-stressed solid in the initial solvent.
-
Dilute with the mobile phase to a suitable concentration for analysis.
6. Photodegradation:
-
Expose a solution of this compound in a suitable solvent (e.g., methanol) in a quartz cuvette to a photostability chamber.
-
The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze the sample at appropriate time intervals.
Visualizations
Caption: Workflow for forced degradation studies of this compound.
Caption: Troubleshooting guide for this compound stability issues.
References
identifying and removing impurities from asterric acid extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with asterric acid extracts. The information is presented in a question-and-answer format to directly address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound extracts from fungal cultures?
A1: Crude this compound extracts from fungal cultures, such as Aspergillus terreus, can contain a variety of impurities. These include:
-
Structurally related derivatives: Methyl asterrate and ethyl asterrate are common derivatives that may be co-produced by the fungus.[1]
-
Other fungal metabolites: Fungi produce a diverse array of secondary metabolites, which can be co-extracted with this compound.
-
Lipids and fatty acids: These are common cellular components that can be extracted, particularly when using non-polar solvents.[2]
-
Pigments: Fungal cultures often produce pigments that can contaminate the extract, resulting in colored impurities.[3][4]
-
Residual media components: Sugars, proteins, and other components from the culture medium may be present in the initial extract.
Q2: What is a general protocol for the extraction and initial purification of this compound?
A2: A common method involves solvent extraction followed by column chromatography.
-
Extraction: The fungal mycelium is typically separated from the culture broth and dried. The dried mycelium is then extracted with an organic solvent, most commonly ethyl acetate.[1]
-
Concentration: The ethyl acetate extract is concentrated under reduced pressure to yield a crude residue.
-
Column Chromatography: The crude extract is subjected to silica gel column chromatography. A gradient elution is often employed, starting with a non-polar solvent (e.g., petroleum ether or hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). Fractions are collected and analyzed (e.g., by TLC) to identify those containing this compound.
Troubleshooting Guides
Low Yield of this compound
Problem: The final yield of purified this compound is lower than expected.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Extraction | Ensure the fungal biomass is thoroughly dried before extraction. Increase the extraction time or perform multiple extractions on the biomass to maximize the recovery of this compound. |
| Degradation of this compound | This compound may be sensitive to prolonged exposure to heat or certain pH conditions. Avoid high temperatures during solvent evaporation and consider the stability of the compound in the chosen solvents. |
| Irreversible Adsorption | The compound may be irreversibly binding to the silica gel during chromatography. Consider using a different stationary phase, such as neutral or deactivated silica gel, or a different purification technique like preparative HPLC. |
| Suboptimal Chromatography Conditions | The elution solvent system may not be optimal for separating this compound from other compounds, leading to loss of product in mixed fractions. Perform small-scale trials with different solvent systems to optimize separation. |
Presence of Colored Impurities
Problem: The purified this compound fractions are colored, indicating the presence of pigment impurities.
| Possible Cause | Troubleshooting Suggestion |
| Co-elution of Pigments | Fungal pigments may have similar polarity to this compound and co-elute during silica gel chromatography. |
| - Optimize Chromatography: Adjust the solvent gradient to improve the separation between this compound and the pigments. | |
| - Activated Charcoal Treatment: Dissolve the impure extract in a suitable solvent and treat with a small amount of activated charcoal. The charcoal can adsorb the pigments, which can then be removed by filtration. Be aware that this may also lead to some loss of the desired product. | |
| - Recrystallization: If a suitable solvent is found, recrystallization can be an effective method for removing colored impurities. |
Co-elution with Structurally Related Derivatives
Problem: this compound is difficult to separate from its derivatives, such as methyl asterrate or ethyl asterrate.
| Possible Cause | Troubleshooting Suggestion |
| Similar Polarity | The structural similarity between this compound and its ester derivatives results in very close retention times on silica gel. |
| - High-Resolution Chromatography: Employ high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and an optimized mobile phase to achieve better separation. | |
| - Preparative TLC: For small-scale purifications, preparative thin-layer chromatography (TLC) can provide good resolution. | |
| - Derivative-Specific Extraction: An acid-base extraction can be used to selectively separate the acidic this compound from its neutral ester derivatives. Dissolve the mixture in an organic solvent and extract with an aqueous basic solution (e.g., sodium bicarbonate). This compound will move to the aqueous layer as its salt, while the neutral esters will remain in the organic layer. The aqueous layer can then be acidified and re-extracted to recover the purified this compound. |
Experimental Protocols & Data
Protocol: Acid-Base Extraction for Removing Ester Impurities
-
Dissolve the crude extract containing this compound and its neutral ester derivatives in an organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate.
-
Shake the funnel vigorously, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of this compound.
-
Drain the aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete removal of the this compound.
-
Combine all aqueous extracts.
-
Slowly add a dilute acid (e.g., 1M HCl) to the combined aqueous extracts with stirring until the solution becomes acidic (test with pH paper). This compound will precipitate out as it is no longer soluble in its protonated form.
-
Extract the acidified aqueous solution with fresh ethyl acetate. The purified this compound will now be in the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the purified this compound.
Data Presentation: Purity Assessment by HPLC
The purity of this compound extracts can be quantified using High-Performance Liquid Chromatography (HPLC).
| Sample | Retention Time (min) | Peak Area (%) | Purity (%) |
| Crude Extract | 8.5 (this compound) | 65.2 | 65.2 |
| 9.2 (Impurity 1) | 15.8 | ||
| 10.1 (Impurity 2) | 19.0 | ||
| After Silica Gel Chromatography | 8.5 (this compound) | 92.7 | 92.7 |
| 9.1 (Methyl Asterrate) | 7.3 | ||
| After Acid-Base Extraction & Chromatography | 8.5 (this compound) | 99.5 | 99.5 |
Note: The above data is representative and may vary depending on the specific experimental conditions.
Data Presentation: NMR Spectroscopic Data for this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and purity confirmation.
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) |
| 11.5 (s, 1H, -COOH) | 172.5 (C=O, acid) |
| 10.2 (s, 1H, -OH) | 168.9 (C=O, ester) |
| 6.4-6.8 (m, 4H, Ar-H) | 160-110 (Ar-C) |
| 3.9 (s, 3H, -OCH₃) | 52.5 (-OCH₃) |
| 3.8 (s, 3H, -OCH₃) | 52.1 (-OCH₃) |
| 2.4 (s, 3H, Ar-CH₃) | 21.8 (Ar-CH₃) |
Note: Chemical shifts are approximate and can vary based on the solvent and instrument used.
Visualizations
Experimental Workflow: Purification of this compound
Caption: General workflow for the purification of this compound.
Signaling Pathway: Inhibition by this compound
Caption: Inhibition of ET-1 and VEGF signaling by this compound.
References
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Asterric Acid
This technical support center is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of asterric acid. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem?
A1: Peak tailing is a chromatographic phenomenon where the peak asymmetry is greater than one, resulting in a distorted peak with a trailing edge that is longer than the leading edge. In an ideal HPLC separation, peaks should be symmetrical and have a Gaussian shape. Tailing is problematic as it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and decreased sensitivity, ultimately compromising the accuracy and reproducibility of the analytical method.
Q2: What are the most common causes of peak tailing for an acidic compound like this compound?
A2: For acidic compounds such as this compound, peak tailing in reversed-phase HPLC is often attributed to:
-
Secondary Interactions: Unwanted interactions between the ionized form of this compound and active sites on the stationary phase, particularly residual silanol groups on silica-based columns.[1]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of this compound (predicted pKa ≈ 2.97), the compound can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing distorted peak shapes.
-
Column Degradation: Over time, columns can develop voids, or the inlet frit can become contaminated or blocked, leading to poor peak shape.[2]
-
Extra-Column Effects: Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening and tailing.[3]
Q3: How does the pKa of this compound influence peak shape?
A3: The pKa is the pH at which an acid is 50% ionized and 50% non-ionized. For optimal peak shape in reversed-phase HPLC, it is generally recommended to set the mobile phase pH at least 2 units away from the analyte's pKa. For this compound, with a predicted pKa of approximately 2.97, a mobile phase pH below 1 or above 5 would be ideal. However, operating at a very low pH can damage the column. Therefore, a mobile phase pH of around 2.5 is often a good starting point to ensure the complete protonation of this compound, minimizing its interaction with residual silanols and thus reducing peak tailing.
Q4: Can the sample solvent affect peak shape?
A4: Yes, the solvent used to dissolve the sample can significantly impact peak shape. If the sample solvent is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, including tailing or fronting. It is always best to dissolve the sample in the mobile phase itself or in a solvent that is weaker than the mobile phase. This compound is soluble in organic solvents like methanol and ethanol, which are often components of the mobile phase in reversed-phase HPLC.[4]
Troubleshooting Guide for Peak Tailing of this compound
This guide provides a systematic approach to diagnosing and resolving peak tailing issues.
Step 1: Initial Assessment
Observe the chromatogram to determine the nature of the peak tailing.
-
Are all peaks tailing? This often points to a system-wide or physical issue (e.g., column void, extra-column volume).
-
Is only the this compound peak (or other acidic compounds) tailing? This suggests a chemical interaction issue between the analyte and the stationary phase.
Step 2: Addressing Chemical Interactions
If only the this compound peak is tailing, focus on optimizing the chemical environment.
| Potential Cause | Diagnostic Check | Recommended Solution | Expected Outcome |
| Inappropriate Mobile Phase pH | The mobile phase pH is close to 2.97. | Adjust the mobile phase pH to ≤ 2.5 using an acidifier like formic acid, acetic acid, or phosphoric acid.[3] | Symmetrical peak for this compound due to suppression of ionization. |
| Secondary Silanol Interactions | Peak tailing persists even with an optimized pH. | 1. Use a modern, high-purity, end-capped C18 or a phenyl-hexyl column. 2. Increase the buffer concentration in the mobile phase (e.g., 20-50 mM phosphate buffer), if compatible with your detector. | Reduced tailing by masking active silanol sites on the stationary phase. |
| Insufficient Mobile Phase Ionic Strength | Using a mobile phase with no buffer or a very low concentration of additives. | Add a buffer to the aqueous portion of the mobile phase (e.g., 10-25 mM potassium phosphate). | Improved peak shape and stable retention times. |
Step 3: Investigating Physical and System-Related Issues
If all peaks are tailing or if chemical optimizations are ineffective, investigate the HPLC system.
| Potential Cause | Diagnostic Check | Recommended Solution | Expected Outcome |
| Column Overload | Injecting a high concentration of the sample. | Reduce the injection volume or dilute the sample. | Improved peak symmetry. |
| Column Contamination/Degradation | The column has been used for a long time or with complex matrices. | 1. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). 2. Replace the column with a new one. 3. Use a guard column to protect the analytical column. | Restoration of symmetrical peak shapes. |
| Extra-Column Volume | Long or wide-bore tubing, or poorly fitted connections. | 1. Minimize the length and internal diameter of all tubing. 2. Ensure all fittings are secure and appropriate for the system pressure. | Sharper peaks with reduced tailing. |
Experimental Protocols
Recommended HPLC Method for this compound Analysis
This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.
| Parameter | Recommendation |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), preferably end-capped. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute this compound. A typical starting point could be 10% B, increasing to 90% B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | UV detection at approximately 254 nm. |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition or methanol. Filter through a 0.45 µm syringe filter before injection. |
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for peak tailing in this compound HPLC analysis.
References
Asterric Acid Large-Scale Production: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale production of asterric acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which microorganisms are commonly used for its production?
A1: this compound is a fungal secondary metabolite with a range of biological activities, including antifungal and antimicrobial properties. It is primarily produced by fungal species, most notably from the genera Aspergillus and Penicillium. Aspergillus terreus is a well-documented producer of this compound.
Q2: What are the major challenges in the large-scale fermentation of this compound?
A2: The primary challenges in the large-scale fermentation of this compound include:
-
Low Yields: Achieving high titers of this compound can be difficult due to complex regulatory mechanisms of secondary metabolism in fungi.
-
Contamination: Large-scale and long-duration fermentations are susceptible to contamination by bacteria, yeast, or other fungi, which can outcompete the production strain or degrade the product.[1]
-
Process Optimization and Scale-Up: Translating optimal lab-scale conditions to an industrial scale is often challenging, with issues arising in maintaining homogeneity in aeration, agitation, and nutrient distribution.[2][3]
-
Byproduct Formation: The producing fungus may generate other secondary metabolites, complicating the purification process and reducing the overall yield of this compound.
-
Morphological Control: The morphology of the fungus (e.g., pellets, dispersed mycelia) in submerged cultures significantly impacts viscosity, nutrient uptake, and product formation.[4]
Q3: What are the key downstream processing steps for purifying this compound?
A3: Following fermentation, the recovery and purification of this compound typically involve a multi-step process that may include:
-
Solid-Liquid Separation: Removal of the fungal biomass from the fermentation broth through filtration or centrifugation.[5]
-
Extraction: Transferring the this compound from the aqueous broth to an organic solvent.
-
Purification: Employing chromatographic techniques, such as column chromatography, to separate this compound from other metabolites and impurities.
-
Crystallization: Obtaining pure this compound in a crystalline form.
Troubleshooting Guides
Fermentation Issues
| Problem | Potential Cause | Troubleshooting Action |
| Low or No this compound Production | Suboptimal media composition (e.g., carbon/nitrogen ratio, trace elements). | Optimize media components. Studies on other Aspergillus terreus metabolites suggest that manganese deficiency can enhance the production of some secondary metabolites. |
| Inadequate aeration or agitation leading to oxygen limitation. | Increase agitation speed and/or airflow rate. Monitor dissolved oxygen levels. | |
| pH drift outside the optimal range for production. | Implement automated pH control using acid/base feeding. | |
| Strain degradation or loss of productivity over successive generations. | Use a fresh inoculum from a cryopreserved stock. Re-screen and select high-producing colonies. | |
| Foaming in the Bioreactor | High protein content in the medium or cell lysis. | Add food-grade antifoaming agents. Optimize agitation to minimize shear stress on the cells. |
| Contamination (Bacterial or Fungal) | Inadequate sterilization of the bioreactor, media, or air supply. | Review and validate all sterilization procedures (autoclaving, filtration). |
| Leaks in the bioreactor seals or tubing. | Perform regular integrity testing of the bioreactor system. | |
| Poor Fungal Growth or Low Biomass | Nutrient limitation in the fermentation medium. | Analyze broth for residual key nutrients and adjust the feeding strategy if using a fed-batch process. |
| Presence of inhibitory substances in the raw materials. | Pre-treat or screen raw materials for potential inhibitors. | |
| Undesirable Fungal Morphology (e.g., large, dense pellets) | High shear stress or specific media components. | Adjust agitation speed. Modify media composition; for example, manganese concentration can influence fungal morphology. |
Downstream Processing Issues
| Problem | Potential Cause | Troubleshooting Action |
| Low Recovery After Extraction | Incorrect solvent polarity or pH for this compound. | Test a range of solvents with varying polarities. Adjust the pH of the broth to ensure this compound is in its non-ionized form for better solvent extraction. |
| Emulsion formation during liquid-liquid extraction. | Reduce the intensity of mixing. Consider using a different extraction method, such as solid-phase extraction. | |
| Poor Separation During Chromatography | Inappropriate stationary or mobile phase. | Screen different chromatography resins and solvent systems. |
| Co-elution of impurities with similar chemical properties to this compound. | Optimize the gradient elution profile. Consider using a different chromatographic technique (e.g., reverse-phase, ion-exchange). | |
| Product Degradation | Exposure to extreme pH, temperature, or light. | Conduct stability studies to determine the optimal conditions for handling and storing this compound. |
Experimental Protocols
Lab-Scale Fermentation for this compound Production
This protocol is based on a study that achieved a yield of 650 mg/L of this compound from an Aspergillus species.
1. Media Preparation:
-
A solid rice medium is used. The specific composition beyond rice is not detailed in the provided search results, but typically for fungal fermentations, this would be supplemented with a nitrogen source and essential minerals.
-
The study highlights that the absence of sodium chloride was optimal for their strain.
2. Inoculation:
-
Inoculate the sterilized rice medium with pure spores of the Aspergillus strain.
3. Fermentation Conditions:
-
Temperature: Room temperature.
-
Incubation Time: 56 days.
-
Culture Type: Static (no agitation).
4. Extraction and Purification:
-
The fermented substrate is typically extracted with an organic solvent like ethyl acetate.
-
The crude extract is then concentrated under vacuum.
-
Purification is achieved through column chromatography over silica gel.
Note: This is a solid-state fermentation protocol. For large-scale production, submerged fermentation in a bioreactor would likely be more feasible and scalable. The optimal conditions for submerged fermentation (e.g., liquid medium composition, pH, temperature, aeration, agitation) would need to be developed and optimized.
Visualizations
Logical Workflow for this compound Production
References
- 1. Handling fermenters and troubleshooting | PPTX [slideshare.net]
- 2. Fermentation 101 – Bioprocess Development, Optimization & Scale-up [evologic.at]
- 3. Optimization and scale up of industrial fermentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Manganese Deficiency Is Required for High Itaconic Acid Production From D-Xylose in Aspergillus terreus [frontiersin.org]
- 5. scribd.com [scribd.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of asterric acid from related fungal metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the most common fungal metabolites that co-extract with this compound?
A1: this compound is a polyketide synthesized by various fungi, particularly from the Aspergillus and Penicillium species.[1] During extraction, several structurally related diphenyl ethers and other polyketides are often co-isolated. Key related metabolites to be aware of during purification include:
-
Sulochrin : A closely related diphenyl ether that can be a major co-contaminant.[1]
-
Methyl asterrate and Ethyl asterrate : Esters of this compound that will have different chromatographic behavior.[2][3]
-
Geomycins : A series of this compound derivatives.[2]
-
Questin : A substituted anthraquinone that may also be present.
Q2: What are the recommended initial extraction solvents for this compound from fungal cultures?
A2: The choice of solvent is crucial for efficient extraction. For solid-state fermentation cultures (e.g., on rice medium), ethyl acetate is a commonly used solvent for extracting this compound and other fungal metabolites. For liquid cultures, a liquid-liquid extraction with ethyl acetate after acidifying the culture broth is a standard procedure. The polarity of the solvent should be optimized to maximize the yield of this compound while minimizing the extraction of highly polar or non-polar impurities.
Q3: What are the primary chromatographic techniques for purifying this compound?
A3: A multi-step chromatographic approach is typically necessary to achieve high purity.
-
Silica Gel Column Chromatography : This is an effective initial step for fractionating the crude extract based on polarity. A gradient elution from a non-polar solvent (like hexane or dichloromethane) to a more polar solvent (like ethyl acetate or methanol) is often employed.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : This high-resolution technique is ideal for final purification. A C18 column is commonly used, with a mobile phase typically consisting of a mixture of acetonitrile or methanol and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape.
Q4: What are the optimal fermentation conditions for producing a high yield of this compound?
A4: The production of secondary metabolites like this compound is highly dependent on the fungal growth conditions. Optimal conditions for high-yield production (up to 650 mg/L) from an Aspergillus sp. have been identified as follows:
-
Medium : Rice medium.
-
Temperature : Room temperature.
-
Incubation Period : 56 days.
-
Salt Content : Absence of sodium chloride.
Troubleshooting Guides
Issue 1: Low Yield of Crude this compound Extract
| Possible Cause | Troubleshooting Steps |
| Incomplete Fungal Cell Lysis | Ensure thorough homogenization or sonication of the fungal mycelia before extraction to release intracellular metabolites. |
| Suboptimal Extraction Solvent | Ethyl acetate is a good starting point. However, consider trying other solvents like dichloromethane or a mixture of solvents to optimize extraction efficiency. |
| Insufficient Extraction Time/Volume | Increase the duration of extraction and/or the solvent volume. Performing multiple extraction steps (e.g., 3x) will ensure a more exhaustive extraction. |
| Non-Optimal Fermentation Conditions | Verify that the fungal culture conditions (medium, temperature, incubation time) are optimized for this compound production. |
| Degradation of this compound | This compound may be sensitive to pH extremes or prolonged exposure to light. It is advisable to work at a neutral pH where possible and protect samples from light. |
Issue 2: Poor Separation During Silica Gel Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent System | Use Thin Layer Chromatography (TLC) to pre-screen and optimize the solvent system. A good separation on TLC will likely translate to good separation on the column. For acidic compounds like this compound, adding a small amount of acetic or formic acid to the mobile phase can improve resolution and reduce tailing. |
| Column Overloading | Loading too much crude extract will result in broad, overlapping bands. A general guideline is to load an amount of sample that is 1-5% of the weight of the silica gel. |
| Improper Column Packing | Ensure the silica gel is packed uniformly as a slurry to avoid channels, cracks, or air bubbles, which lead to poor separation. |
| Co-elution with Structurally Similar Metabolites | If this compound co-elutes with impurities like sulochrin, a gradient elution with a very shallow increase in polarity may be necessary. Alternatively, a different stationary phase (e.g., alumina) or a different chromatographic technique (e.g., Sephadex LH-20) could be explored. |
Issue 3: Broad or Tailing Peaks in RP-HPLC
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with Silica | The free carboxyl group of this compound can interact with residual silanol groups on the C18 stationary phase, causing peak tailing. Adding a small amount of an acid (e.g., 0.1% TFA or formic acid) to the mobile phase will suppress the ionization of the carboxylic acid and minimize these interactions, resulting in sharper peaks. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can significantly affect the retention and peak shape of ionizable compounds. Experiment with the pH to find the optimal separation conditions. |
| Column Contamination or Degradation | If the column has been used extensively, it may be contaminated with strongly retained compounds. Flush the column with a strong solvent like isopropanol or acetonitrile. If performance does not improve, the column may need to be replaced. |
| Sample Overload | Injecting too high a concentration of the sample can lead to peak broadening. Dilute the sample and re-inject. |
Experimental Protocols
Protocol 1: Extraction of this compound from Fungal Culture
-
Harvesting : After fermentation (e.g., 56 days on rice medium), harvest the entire culture (mycelia and solid substrate).
-
Homogenization : Homogenize the fungal biomass in a blender with a suitable solvent such as ethyl acetate.
-
Extraction :
-
Soak the homogenized biomass in ethyl acetate at room temperature with agitation for 24 hours.
-
Filter the mixture to separate the solvent extract from the solid residue.
-
Repeat the extraction of the solid residue two more times with fresh ethyl acetate to ensure complete extraction.
-
-
Concentration : Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
-
Column Preparation :
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a glass column and allow the solvent to drain, tapping the column gently to ensure even packing.
-
Add a thin layer of sand on top of the silica gel bed.
-
-
Sample Loading :
-
Dissolve the crude extract in a minimal amount of the initial mobile phase solvent (e.g., dichloromethane or a hexane/ethyl acetate mixture).
-
Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and carefully add the powder to the top of the column.
-
-
Elution :
-
Begin elution with a non-polar solvent system (e.g., 100% hexane or a high hexane/low ethyl acetate ratio).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate or methanol.
-
-
Fraction Collection and Analysis :
-
Collect fractions and monitor their composition using TLC.
-
Pool the fractions containing this compound.
-
Protocol 3: Final Purification by Reversed-Phase HPLC (RP-HPLC)
-
Sample Preparation : Dissolve the enriched fraction from the silica gel column in the HPLC mobile phase and filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions :
-
Column : C18 analytical or semi-preparative column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase : A gradient of acetonitrile (or methanol) and water, with 0.1% trifluoroacetic acid or formic acid added to both solvents. For example, a linear gradient from 30% to 100% acetonitrile over 30 minutes.
-
Flow Rate : Typically 1 mL/min for an analytical column.
-
Detection : UV detection at a wavelength where this compound has strong absorbance (e.g., around 210-280 nm).
-
Column Temperature : 30 °C.
-
-
Fraction Collection : Collect the peak corresponding to this compound.
-
Solvent Removal : Evaporate the solvent from the collected fraction to obtain pure this compound.
Quantitative Data
| Purification Step | Typical Stationary Phase | Typical Mobile Phase | Expected Purity | Expected Recovery |
| Solvent Extraction | N/A | Ethyl Acetate | 1-10% | >90% |
| Silica Gel Column Chromatography | Silica Gel 60 | Hexane/Ethyl Acetate Gradient | 50-80% | 60-80% |
| RP-HPLC | C18 | Acetonitrile/Water + 0.1% TFA | >95% | >90% |
Visualizations
Caption: Experimental workflow for the separation of this compound.
Caption: Troubleshooting logic for this compound purification.
References
Technical Support Center: Overcoming Low Bioavailability of Asterric Acid in In Vivo Studies
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low in vivo bioavailability of asterric acid. The following troubleshooting guides and frequently asked questions (FAQs) provide insights and practical solutions to enhance the systemic exposure of this promising fungal metabolite.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be low?
A1: The low oral bioavailability of this compound can be attributed to several physicochemical properties. As a phenolic compound and a carboxylic acid, it likely exhibits poor aqueous solubility, which is a primary barrier to absorption in the gastrointestinal (GI) tract.[1][2] Additionally, its chemical structure may make it susceptible to first-pass metabolism in the gut wall and liver, further reducing the amount of active compound that reaches systemic circulation.[3]
Q2: What are the primary strategies to improve the in vivo bioavailability of this compound?
A2: The main approaches to enhance the bioavailability of poorly soluble drugs like this compound focus on improving its dissolution rate and/or protecting it from premature metabolism. Key strategies include:
-
Particle Size Reduction: Decreasing the particle size to the micro or nano-scale increases the surface area for dissolution.[4][5]
-
Solid Dispersions: Dispersing this compound in a polymeric carrier in an amorphous state can significantly enhance its solubility and dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can encapsulate this compound and present it in a solubilized form for absorption.
-
Prodrug Approach: Chemical modification of the this compound molecule to create a more soluble or permeable prodrug that converts to the active form in vivo.
Q3: How can I choose the most suitable formulation strategy for my in vivo study?
A3: The choice of formulation depends on several factors, including the specific experimental goals, the animal model being used, and the available resources. For early-stage preclinical studies, a simple co-solvent system or a nanosuspension might be sufficient to achieve detectable plasma concentrations. For more advanced studies aiming for optimal oral absorption, amorphous solid dispersions or SEDDS are often more effective.
Troubleshooting Guides
Issue 1: High variability in plasma concentrations of this compound between individual animals.
-
Potential Cause: This is often a consequence of poor and erratic dissolution in the GI tract. The physiological environment, such as the presence or absence of food, can significantly impact the absorption of poorly soluble compounds.
-
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure all animals are fasted for a consistent period before dosing to minimize food-related effects on absorption.
-
Optimize Formulation: Employ a formulation strategy that improves the dissolution rate and reduces dependency on GI conditions. A nanosuspension or a solid dispersion can provide more consistent dissolution.
-
Consider Route of Administration: If oral administration continues to yield high variability, consider an alternative route, such as intraperitoneal injection, to bypass the complexities of GI absorption for initial efficacy studies.
-
Issue 2: this compound precipitates out of the dosing solution upon preparation or administration.
-
Potential Cause: The solvent used to dissolve this compound may not be miscible with the aqueous environment of the GI tract, leading to precipitation.
-
Troubleshooting Steps:
-
Use of Co-solvents and Surfactants: Prepare a formulation vehicle containing a mixture of a primary solvent (e.g., DMSO), a co-solvent (e.g., PEG400), and a surfactant (e.g., Tween® 80) to maintain solubility upon dilution.
-
Prepare a Nanosuspension: Milling this compound into nanoparticles with stabilizing surfactants can create a stable suspension that is less prone to aggregation and precipitation.
-
Utilize a SEDDS Formulation: A self-emulsifying formulation will form a fine emulsion upon contact with aqueous media, keeping the this compound solubilized.
-
Quantitative Data Summary
The following tables provide hypothetical yet realistic quantitative data to illustrate the potential improvements in the pharmacokinetic parameters of this compound when different formulation strategies are employed. These values are based on enhancements reported for other poorly soluble phenolic compounds and carboxylic acids.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 50 ± 15 | 2.0 | 250 ± 75 | 100 (Reference) |
| Nanosuspension | 50 | 250 ± 50 | 1.5 | 1250 ± 250 | 500 |
| Solid Dispersion | 50 | 400 ± 80 | 1.0 | 2500 ± 500 | 1000 |
| SEDDS | 50 | 600 ± 120 | 0.5 | 3500 ± 700 | 1400 |
Table 2: Illustrative Improvement in Aqueous Solubility of this compound with Different Formulations
| Formulation | Solubility in Simulated Gastric Fluid (µg/mL) | Solubility in Simulated Intestinal Fluid (µg/mL) |
| Unformulated this compound | < 1 | < 5 |
| Nanosuspension | 10 - 20 | 25 - 50 |
| Solid Dispersion | 50 - 100 | 100 - 200 |
| SEDDS (post-emulsification) | > 200 | > 200 |
Experimental Protocols
Protocol 1: Preparation of an this compound Nanosuspension by Wet Media Milling
-
Materials: this compound, stabilizer (e.g., hydroxypropyl methylcellulose - HPMC), surfactant (e.g., Tween® 80), purified water, milling media (e.g., yttria-stabilized zirconium oxide beads).
-
Procedure:
-
Prepare a pre-suspension by dispersing 1% (w/v) this compound, 0.5% (w/v) HPMC, and 0.1% (w/v) Tween® 80 in purified water.
-
Add the pre-suspension and milling media to the milling chamber of a planetary ball mill.
-
Mill the suspension at a specified speed (e.g., 500 rpm) for a defined period (e.g., 2-4 hours), with cooling to prevent overheating.
-
Separate the nanosuspension from the milling media.
-
Characterize the nanosuspension for particle size, polydispersity index, and zeta potential.
-
Protocol 2: Preparation of an this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, polymer carrier (e.g., polyvinylpyrrolidone K30 - PVP K30), organic solvent (e.g., methanol or a mixture of dichloromethane and methanol).
-
Procedure:
-
Dissolve this compound and PVP K30 in the organic solvent in a specific ratio (e.g., 1:4 drug to polymer).
-
Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Further dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Pulverize the dried solid dispersion to obtain a fine powder.
-
Characterize the solid dispersion for drug content, amorphous nature (using techniques like XRD or DSC), and dissolution rate.
-
Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Materials: this compound, oil phase (e.g., Labrafil® M 1944 CS), surfactant (e.g., Kolliphor® EL), co-surfactant (e.g., Transcutol® HP).
-
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the optimal components.
-
Construct a ternary phase diagram to identify the self-emulsifying region for the chosen oil, surfactant, and co-surfactant.
-
Prepare the SEDDS formulation by mixing the selected components in the appropriate ratio.
-
Dissolve the required amount of this compound in the SEDDS pre-concentrate with gentle stirring and warming if necessary.
-
Characterize the SEDDS for self-emulsification time, droplet size of the resulting emulsion, and drug content.
-
Visualizations
Caption: Experimental workflow for evaluating the bioavailability of different this compound formulations.
Caption: Potential signaling pathway inhibited by this compound (VEGF pathway).
Caption: Decision tree for troubleshooting low bioavailability of this compound.
References
- 1. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Improving the oral bioavailability of beneficial polyphenols through designed synergies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Various Techniques for Preparation of Nanosuspension- A Review | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Asterric Acid Concentration for Cell-Based Assays
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effective use of asterric acid in cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to help you optimize your experiments and obtain reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a fungal metabolite known for its biological activities, primarily as an antagonist of the endothelin-1 (ET-1) receptor, specifically the ETA subtype.[1] By blocking the binding of ET-1 to its receptor, this compound can inhibit downstream signaling pathways involved in vasoconstriction and cell proliferation.[1] Additionally, this compound and its derivatives have demonstrated anti-angiogenic properties by inhibiting vascular endothelial growth factor (VEGF)-induced tube formation in human umbilical vein endothelial cells (HUVECs).[2][3][4]
Q2: What is a recommended starting concentration range for this compound in a cell-based assay?
A2: The optimal concentration of this compound is highly dependent on the cell line and the specific assay. Based on available data, a good starting point for dose-response experiments is a broad range from 0.1 µM to 100 µM. For specific applications, published effective concentrations can be a guide (see table below).
Q3: In which solvent should I dissolve and store this compound?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO). For cell culture experiments, it is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM). This stock solution should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The final concentration of DMSO in your cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q4: Is this compound cytotoxic?
A4: Like many bioactive compounds, this compound can exhibit cytotoxicity at higher concentrations. The cytotoxic potential is cell-line dependent. It is crucial to perform a cell viability assay (e.g., MTT or CCK-8) to determine the non-toxic concentration range for your specific cell line before proceeding with functional assays. One study on a derivative, methyl asterrate, showed low cytotoxicity in the HepG2 cell line, with 22% growth inhibition at a concentration of 100 µg/mL.
Data Presentation: Effective Concentrations and Cytotoxicity
The following tables summarize key quantitative data for this compound and its derivatives from published studies. Note that IC50 and effective concentration values can vary significantly between different cell lines and experimental conditions.
Table 1: Reported Effective Concentrations of this compound and Its Derivatives
| Compound/Derivative | Cell Line | Assay | Effective Concentration | Reference |
| This compound | A10 cells | Endothelin-1 Binding Inhibition | 0.1 µM (complete inhibition) | N/A |
| This compound Derivatives | HUVEC | VEGF-Induced Tube Formation | 3-10 µM | N/A |
| Sulochrin, Methyl this compound, 3-chlorothis compound, 3,5-dichlorothis compound | HUVEC | VEGF-Induced Tube Formation | Significant inhibition (specific concentrations not detailed in abstract) |
Table 2: Reported Cytotoxicity (IC50) of this compound Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 Value | Reference |
| Methyl asterrate | HepG2 | Growth Inhibition | > 100 µg/mL (22% inhibition at 100 µg/mL) | N/A |
| Botryorhodine E | HUVEC | Antiproliferative | GI50 62.04 µM | |
| Botryorhodine E | K-562 | Antiproliferative | GI50 40.15 µM | |
| Botryorhodine E | HeLa | Cytotoxicity | CC50 43.80 µM | |
| Preussomerin C | HUVEC | Cytostatic | GI50 22.73 µM | |
| Preussomerin C | K-562 | Cytostatic | GI50 313.13 µM | |
| Preussomerin C | HeLa | Cytotoxicity | CC50 472.22 µM |
Experimental Protocols
Here are detailed methodologies for key experiments to determine the optimal concentration of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability and to determine its cytotoxic concentration range.
Materials:
-
96-well tissue culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from your stock solution. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay is used to evaluate the effect of this compound on cell migration.
Materials:
-
6-well or 12-well tissue culture plates
-
Cells of interest
-
Complete cell culture medium
-
Serum-free or low-serum medium
-
This compound stock solution (in DMSO)
-
200 µL pipette tip or a specialized scratch tool
-
Microscope with a camera
Procedure:
-
Create a Confluent Monolayer: Seed cells in a 6-well or 12-well plate and grow them until they form a confluent monolayer.
-
Create the Scratch: Using a sterile 200 µL pipette tip, create a straight scratch through the center of the cell monolayer.
-
Wash: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Replace the PBS with serum-free or low-serum medium containing the desired non-toxic concentration of this compound or vehicle control.
-
Image Acquisition (Time 0): Immediately capture images of the scratch at predefined locations.
-
Incubation: Incubate the plate at 37°C and 5% CO2.
-
Image Acquisition (Time X): Capture images of the same locations at regular intervals (e.g., 6, 12, 24 hours) until the scratch in the control wells is nearly closed.
-
Analysis: Measure the width of the scratch at different points for each image and calculate the percentage of wound closure over time.
In Vitro Angiogenesis Assay (Tube Formation Assay)
This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
96-well tissue culture plates
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane matrix (e.g., Matrigel®)
-
This compound stock solution (in DMSO)
-
Microscope with a camera
Procedure:
-
Coat Plates with Matrigel: Thaw the basement membrane matrix on ice. Add 50 µL of the matrix to each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Preparation: Harvest HUVECs and resuspend them in endothelial cell growth medium at a concentration of 2-4 x 10^5 cells/mL.
-
Treatment: Add different concentrations of this compound or vehicle control to the cell suspension.
-
Cell Seeding: Seed 100 µL of the cell suspension onto the polymerized matrix in each well.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for 4-18 hours.
-
Image Acquisition: Observe the formation of tube-like structures using a microscope and capture images.
-
Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Endothelin-1 signaling pathway and the inhibitory action of this compound.
Caption: VEGF signaling in angiogenesis and inhibition of tube formation by this compound derivatives.
Caption: Workflow for optimizing this compound concentration in cell-based assays.
Troubleshooting Guide
This guide addresses specific issues that may arise when working with this compound in cell-based assays.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound in a functional assay (e.g., wound healing, tube formation) | - Concentration is too low.- The chosen cell line is not responsive to ET-1 or VEGF signaling.- The compound has degraded.- Insufficient incubation time. | - Perform a dose-response experiment with a wider and higher concentration range.- Confirm the expression of ETA receptors or VEGFR2 in your cell line using techniques like Western blot or qPCR.- Prepare fresh stock solutions of this compound. Store aliquots at -80°C to maintain stability.- Increase the incubation time for the functional assay. |
| High background or inconsistent results in MTT assay | - this compound is precipitating in the culture medium.- Direct reduction of MTT by this compound at high concentrations.- Inconsistent cell seeding density. | - Ensure the final DMSO concentration is low (≤ 0.5%). Visually inspect for precipitates after adding to the medium.- Include a "compound only" control (medium + this compound + MTT, no cells) to check for direct MTT reduction. If this occurs, consider an alternative viability assay (e.g., CellTiter-Glo®).- Use a hemocytometer or automated cell counter for accurate cell seeding. Ensure a single-cell suspension before plating. |
| Inhibition of cell migration in wound healing assay appears to be due to cytotoxicity | - The concentration of this compound used is toxic to the cells. | - Perform a cell viability assay (e.g., MTT) in parallel with the wound healing assay at the same concentrations and time points to distinguish between anti-migratory and cytotoxic effects.- Use a lower, non-toxic concentration of this compound. |
| Poor or no tube formation in HUVECs in the control group of the tube formation assay | - Suboptimal quality or passage number of HUVECs.- Incorrect density of cells seeded.- Problems with the basement membrane matrix (e.g., incomplete polymerization). | - Use low-passage HUVECs (typically passage 2-6). Ensure cells are healthy and actively proliferating before the assay.- Optimize the cell seeding density. Too few cells will not form a network, while too many will form a monolayer.- Ensure the matrix is properly thawed and polymerized according to the manufacturer's instructions. Avoid introducing bubbles. |
| Unexpected stimulation of a cellular process | - Potential off-target effects of this compound.- Biphasic dose-response (hormesis). | - Investigate potential off-target effects by examining other signaling pathways (e.g., MAPK, PI3K/Akt).- Perform a detailed dose-response curve with more data points at the lower concentration range to identify any biphasic effects. |
References
- 1. This compound, a new endothelin binding inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fungal metabolites, this compound derivatives inhibit vascular endothelial growth factor (VEGF)-induced tube formation of HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Asterric Acid and Sunitinib in Anti-Angiogenic Assays
A Head-to-Head Look at Two Potent Angiogenesis Inhibitors in Preclinical Models
In the landscape of anti-cancer drug discovery, the inhibition of angiogenesis—the formation of new blood vessels that tumors need to grow and spread—remains a cornerstone of therapeutic strategy. This guide provides a detailed comparison of two such agents: sunitinib, a well-established multi-targeted tyrosine kinase inhibitor, and asterric acid, a naturally derived fungal metabolite that has demonstrated promising anti-angiogenic properties. This objective analysis, supported by available experimental data, is intended for researchers, scientists, and drug development professionals.
Executive Summary
Sunitinib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs), primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), crucial mediators of angiogenesis.[1] Its efficacy in inhibiting endothelial cell proliferation and tube formation is well-documented with low nanomolar to low micromolar IC50 values.
This compound and its derivatives have been shown to significantly inhibit VEGF-induced tube formation in Human Umbilical Vein Endothelial Cells (HUVECs).[2][3] However, detailed quantitative data, such as IC50 values for this compound in various anti-angiogenic assays, are not as readily available in publicly accessible literature, making a direct quantitative comparison challenging. The available information suggests its mechanism is at least partly mediated through the inhibition of VEGF-induced processes.
Data Presentation: Quantitative Comparison of Anti-Angiogenic Activity
The following tables summarize the available quantitative data for sunitinib and this compound derivatives in key in vitro anti-angiogenic assays.
Table 1: Inhibition of HUVEC Tube Formation
| Compound | Assay Conditions | IC50 / Inhibition | Reference |
| Sunitinib | VEGF-induced tube formation (24 hrs) | 0.03 µM | N/A |
| VEGF-A induced sprouting (24 hrs) | 0.12 µM | N/A | |
| VEGF-induced tube formation (6 hrs) | 1.5 µM | N/A | |
| This compound & Derivatives | VEGF-induced tube formation | Significantly inhibited | [2][3] |
| Sulochrin | VEGF-induced tube formation | Significantly inhibited | |
| Methyl this compound | VEGF-induced tube formation | Significantly inhibited | |
| 3-chlorothis compound | VEGF-induced tube formation | Significantly inhibited | |
| 3,5-dichlorothis compound | VEGF-induced tube formation | Significantly inhibited |
Note: Quantitative data for this compound and its derivatives are limited to the observation of significant inhibition without specified IC50 values in the available literature.
Table 2: Inhibition of HUVEC Proliferation
| Compound | Assay Conditions | IC50 / Inhibition | Reference |
| Sunitinib | VEGF-induced proliferation | 12 nM | N/A |
| Proliferation (48 hrs) | 0.8 µM | N/A | |
| Cytotoxicity (VEGF-stimulated) | 2.75 µM | N/A | |
| Cytotoxicity (48 hrs) | 1.4675 µM | N/A | |
| This compound | Not Available | Not Available |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
HUVEC Tube Formation Assay
The tube formation assay is a widely used in vitro method to assess the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis.
-
Preparation of Matrix Gel: A basement membrane matrix, such as Matrigel®, is thawed on ice and used to coat the wells of a 96-well plate. The plate is then incubated at 37°C for at least 30 minutes to allow the gel to solidify.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are harvested and resuspended in a basal medium, often supplemented with a low percentage of serum. The cells are then seeded onto the solidified matrix gel at a density of 1 x 10^4 to 2 x 10^4 cells per well.
-
Treatment: The test compounds (this compound or sunitinib) are added to the wells at various concentrations. A vehicle control (e.g., DMSO) and a positive control (e.g., a known angiogenesis inhibitor) are typically included. In studies investigating VEGF-induced angiogenesis, recombinant VEGF is added to stimulate tube formation.
-
Incubation: The plate is incubated at 37°C in a humidified atmosphere with 5% CO2 for 4 to 18 hours.
-
Visualization and Quantification: The formation of tubular networks is observed and photographed using a microscope. The extent of tube formation is quantified by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
HUVEC Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: HUVECs are seeded in a 96-well plate at a density of approximately 5,000 cells per well in their complete growth medium and allowed to adhere overnight.
-
Treatment: The growth medium is replaced with a medium containing various concentrations of the test compounds (this compound or sunitinib). Control wells receive the vehicle.
-
Incubation: The cells are incubated for a specified period, typically 24 to 72 hours.
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
Signaling Pathways and Mechanisms of Action
Sunitinib: A Multi-Targeted Kinase Inhibitor
Sunitinib exerts its anti-angiogenic effects by inhibiting multiple RTKs involved in angiogenesis and tumor cell proliferation. Its primary targets are VEGFRs (VEGFR1, VEGFR2, and VEGFR3) and PDGFRs (PDGFRα and PDGFRβ). By binding to the ATP-binding pocket of these receptors, sunitinib blocks their phosphorylation and downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways. This ultimately leads to the inhibition of endothelial cell proliferation, migration, and survival.
This compound: An Inhibitor of VEGF-Induced Angiogenesis
The precise molecular mechanism of this compound's anti-angiogenic activity is not as extensively characterized as that of sunitinib. However, existing evidence strongly suggests that it interferes with the pro-angiogenic effects of VEGF. The inhibition of VEGF-induced tube formation by this compound and its derivatives implies an interaction with the VEGF signaling pathway, potentially at the level of the receptor or downstream signaling components. Further research is needed to elucidate the specific molecular targets of this compound in endothelial cells.
Experimental Workflow
The general workflow for evaluating the anti-angiogenic potential of a compound involves a series of in vitro assays.
Conclusion
Sunitinib is a well-characterized and potent anti-angiogenic agent with a clear mechanism of action and a wealth of quantitative preclinical data. This compound and its derivatives represent a promising class of naturally derived angiogenesis inhibitors. While their ability to inhibit VEGF-induced tube formation is established, a more comprehensive quantitative assessment of their activity in various anti-angiogenic assays and a deeper understanding of their molecular targets are necessary to fully evaluate their therapeutic potential in comparison to established drugs like sunitinib. Further research into the specific signaling pathways modulated by this compound is warranted to unlock its full potential in the development of novel anti-cancer therapies.
References
Advancing Fungal Metabolite Analysis: A Comparative Guide to Asterric Acid Quantification
For researchers, scientists, and professionals in drug development, the precise quantification of secondary metabolites is paramount. This guide provides a comparative overview of the High-Performance Liquid Chromatography (HPLC) method for the quantification of asterric acid, a fungal diphenyl ether with recognized biological activities. Due to the absence of a standardized, validated HPLC method for this compound in publicly available scientific literature, this guide synthesizes established protocols for similar phenolic and organic acids to propose a robust analytical framework and compares it with potential alternative analytical techniques.
While a specific, fully validated HPLC method for this compound quantification remains to be published, the principles of reversed-phase chromatography are well-suited for its analysis. Based on methods for structurally related compounds, a hypothetical yet scientifically grounded HPLC method is presented below. This method can serve as a starting point for laboratories to develop and validate their own in-house procedure for this compound quantification.
Experimental Protocols
Proposed High-Performance Liquid Chromatography (HPLC) Method
This proposed method is based on common practices for the analysis of phenolic and organic acids.
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of solvent A (water with 0.1% phosphoric acid) and solvent B (acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Based on the UV absorbance spectrum of this compound, a wavelength between 210-280 nm would likely be suitable. A DAD detector would be advantageous to determine the optimal wavelength and check for peak purity.
Sample Preparation:
-
Extraction: Fungal culture extracts (liquid or solid) can be obtained using a suitable organic solvent such as ethyl acetate or methanol.
-
Purification (Optional): Depending on the complexity of the extract, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.
-
Final Preparation: The dried extract is reconstituted in the initial mobile phase composition and filtered through a 0.45 µm syringe filter before injection.
Standard Preparation:
-
A stock solution of pure this compound is prepared in a suitable solvent (e.g., methanol).
-
A series of working standards are prepared by diluting the stock solution with the mobile phase to construct a calibration curve.
Performance Comparison
The following table outlines the expected performance characteristics of a validated HPLC method for this compound compared to other potential analytical techniques. The values are representative of what would be expected based on the analysis of similar organic acids.
| Parameter | High-Performance Liquid Chromatography (HPLC) | High-Performance Thin-Layer Chromatography (HPTLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Linearity (R²) | > 0.999 | > 0.99 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% |
| Precision (% RSD) | < 2% | < 5% | < 1.5% |
| Limit of Detection (LOD) | ng/mL range | µg/mL range | pg/mL to fg/mL range |
| Limit of Quantification (LOQ) | ng/mL to µg/mL range | µg/mL range | pg/mL to ng/mL range |
| Specificity | Good (with DAD) | Moderate | Excellent |
| Throughput | Moderate | High | Moderate |
| Cost | Moderate | Low | High |
Experimental Workflow
The following diagram illustrates the logical workflow for the validation of an HPLC method for this compound quantification.
A Comparative Analysis of the Bioactivity of Asterric Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various derivatives of asterric acid, a fungal metabolite. The information is compiled from recent scientific literature to aid in the research and development of new therapeutic agents. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and workflows.
Data Presentation: Bioactivity of this compound Derivatives
The following table summarizes the reported biological activities of several this compound derivatives, presenting quantitative data such as IC50 and MIC values for easy comparison.
| Derivative Name | Bioactivity Type | Target/Organism | IC50 (µM) | MIC (µM) | Reference |
| This compound | Acetylcholinesterase Inhibition | Acetylcholinesterase | 66.7 | - | [1] |
| Methyl Asterrate | Acetylcholinesterase Inhibition | Acetylcholinesterase | 23.3 | - | [1] |
| Ethyl Asterrate | Acetylcholinesterase Inhibition | Acetylcholinesterase | 20.1 | - | [1] |
| Geomycin B | Antifungal | Aspergillus fumigatus (ATCC 10894) | 0.86 | 29.5 | [2] |
| Geomycin C | Antibacterial | Staphylococcus aureus (ATCC 6538) | 17.3 | 75.8 | [2] |
| Geomycin C | Antibacterial | Streptococcus pneumoniae (CGMCC 1.1692) | 36.2 | 151.5 | |
| Atraric Acid | Anti-inflammatory | LPS-stimulated RAW264.7 cells | - | - | |
| This compound | Endothelin Receptor Antagonist | ETA Receptor in A10 cells | Inhibits at 0.1 µM | - | |
| This compound Derivatives | Antiangiogenic | VEGF-induced tube formation in HUVECs | Inhibit at 3-10 µM | - |
Experimental Protocols
This section details the methodologies for the key bioactivity assays cited in this guide.
Antifungal Susceptibility Testing (Aspergillus fumigatus)
This protocol is based on the broth microdilution method.
-
Inoculum Preparation: Aspergillus fumigatus is grown on a suitable agar medium. Conidia are harvested and suspended in sterile saline containing a small amount of a wetting agent (e.g., Tween 80). The suspension is adjusted to a concentration of 0.4 x 10^4 to 5 x 10^4 conidia/mL.
-
Assay Plate Preparation: The this compound derivatives are serially diluted in a 96-well microtiter plate using RPMI 1640 medium.
-
Inoculation: Each well is inoculated with the fungal suspension. A positive control (fungus without compound) and a negative control (medium only) are included.
-
Incubation: The plate is incubated at 35°C for 48-72 hours.
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth. The IC50 can be determined by measuring the optical density and calculating the concentration that inhibits 50% of fungal growth compared to the positive control.
Antibacterial Susceptibility Testing (Staphylococcus aureus)
This protocol follows the broth microdilution method.
-
Inoculum Preparation: Staphylococcus aureus is cultured in a suitable broth medium (e.g., Mueller-Hinton Broth). The bacterial suspension is adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Assay Plate Preparation: The test compounds are serially diluted in the 96-well plate with fresh broth.
-
Inoculation: Each well is inoculated with the bacterial suspension. Positive and negative controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is the lowest concentration of the derivative that prevents visible bacterial growth. The IC50 is the concentration that inhibits 50% of bacterial growth, determined by measuring the optical density at 600 nm.
Acetylcholinesterase (AChE) Inhibition Assay
This colorimetric assay is based on Ellman's method.
-
Reagents: Acetylcholinesterase (AChE) enzyme, acetylthiocholine iodide (ATCI) as the substrate, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) for color development.
-
Procedure:
-
In a 96-well plate, the test compound (this compound derivative) at various concentrations is pre-incubated with the AChE enzyme in a buffer solution for a defined period.
-
The substrate, ATCI, is added to initiate the enzymatic reaction.
-
AChE hydrolyzes ATCI to thiocholine.
-
Thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate.
-
-
Measurement: The absorbance of the yellow product is measured kinetically at 412 nm using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of AChE activity.
Anti-Inflammatory Activity in LPS-Stimulated RAW264.7 Macrophages
This assay assesses the ability of a compound to reduce the inflammatory response in macrophage cells.
-
Cell Culture: RAW264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum.
-
Assay Procedure:
-
Cells are seeded in a multi-well plate and allowed to adhere.
-
The cells are pre-treated with various concentrations of the this compound derivative for a short period.
-
Inflammation is induced by adding lipopolysaccharide (LPS).
-
-
Measurement of Inflammatory Markers: After incubation with LPS, the cell supernatant is collected to measure the levels of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines (e.g., TNF-α, IL-6) using appropriate assay kits (e.g., Griess reagent for NO, ELISA for cytokines).
-
Data Analysis: The reduction in the levels of inflammatory markers in treated cells compared to LPS-stimulated, untreated cells indicates anti-inflammatory activity.
Mandatory Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of LPS-induced inflammation via TLR4 and the inhibitory effects of atraric acid.
Experimental Workflow
Caption: General experimental workflow for the screening and identification of bioactive this compound derivatives.
References
Cross-Reactivity Profile of Asterric Acid in Receptor Binding Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asterric acid, a fungal metabolite, has garnered attention for its potential therapeutic applications, notably as an inhibitor of endothelin (ET)-1 binding to the endothelin A (ETA) receptor and as an inhibitor of vascular endothelial growth factor (VEGF)-induced angiogenesis.[1][2] Understanding the selectivity and cross-reactivity of a compound is paramount in drug development to predict its potential on- and off-target effects. This guide provides a comparative overview of the known receptor binding profile of this compound, supported by available experimental data and detailed protocols for relevant assays.
It is important to note that comprehensive public data on the cross-reactivity of this compound across a wide range of receptor panels is limited. The information presented here is based on currently available scientific literature.
Data Presentation: Receptor Binding Profile of this compound
The following table summarizes the known binding affinities of this compound against various receptors. The data highlights its potent activity at the endothelin A receptor, while indicating a lack of significant interaction with the few other receptors against which it has been tested.
| Receptor Target | Ligand Displaced | Assay System | Quantitative Data (IC50/Ki) | Reference |
| Endothelin A (ETA) Receptor | [125I]ET-1 | Rat A10 smooth muscle cells | IC50: ~10 µM | [3] |
| VEGF Receptor (VEGFR) | - | HUVECs (tube formation assay) | Inhibition at 3-10 µM | [1] |
| Atrial Natriuretic Peptide (ANP) Receptor | - | Not specified | No inhibitory activity at 10 mM | [3] |
| Angiotensin II (A II) Receptor | - | Not specified | No inhibitory activity at 10 mM |
Note: The VEGFR data is from a functional assay (tube formation) and not a direct receptor binding assay, thus an IC50 for binding is not available.
Mandatory Visualization
Endothelin A (ETA) Receptor Signaling Pathway
Caption: ETA receptor signaling pathway and inhibition by this compound.
Vascular Endothelial Growth Factor (VEGF) Receptor Signaling Pathway
Caption: VEGF receptor signaling pathway and inhibition of tube formation.
Experimental Workflow: Radioligand Displacement Assay
Caption: Workflow for a typical radioligand displacement assay.
Experimental Protocols
Endothelin A (ETA) Receptor Competitive Binding Assay
This protocol is adapted from methodologies using rat A10 smooth muscle cells, which are known to express the ETA receptor.
Objective: To determine the inhibitory concentration (IC50) of this compound for the binding of a radiolabeled ligand to the ETA receptor.
Materials:
-
Cell Culture: Rat A10 smooth muscle cells.
-
Cell Membranes: Prepared from cultured A10 cells.
-
Radioligand: [125I]Endothelin-1 ([125I]ET-1).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% BSA.
-
Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of unlabeled ET-1 (e.g., 1 µM).
-
Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Culture A10 cells to confluency.
-
Harvest cells and homogenize in a suitable buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, a defined amount of A10 cell membranes, and a fixed concentration of [125I]ET-1 (typically at or below its Kd).
-
Non-specific Binding Wells: Add assay buffer, A10 cell membranes, [125I]ET-1, and a saturating concentration of unlabeled ET-1.
-
Test Compound Wells: Add assay buffer, A10 cell membranes, [125I]ET-1, and varying concentrations of this compound.
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter mat.
-
Add scintillation cocktail to each filter circle.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [125I]ET-1) using non-linear regression analysis.
-
General Radioligand Displacement Assay Protocol
This protocol outlines the general steps for performing a radioligand displacement assay, which can be adapted for various receptor types.
Objective: To determine the affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known radioligand.
Procedure:
-
Preparation:
-
Prepare a source of the target receptor (e.g., cell membranes, purified receptor).
-
Select a suitable radioligand with high affinity and specificity for the receptor.
-
Prepare a series of dilutions of the test compound.
-
-
Incubation:
-
In an appropriate assay buffer, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Include controls for total binding (no test compound) and non-specific binding (a high concentration of a known unlabeled ligand).
-
Incubate the mixture to allow the binding to reach equilibrium.
-
-
Separation:
-
Separate the receptor-bound radioligand from the free radioligand. Common methods include:
-
Filtration: Rapidly passing the incubation mixture through a filter that traps the receptor-containing membranes.
-
Scintillation Proximity Assay (SPA): Using beads that emit light when a radioligand binds to a receptor immobilized on the bead surface.
-
-
-
Quantification:
-
Measure the amount of bound radioactivity using a suitable detector (e.g., scintillation counter).
-
-
Data Analysis:
-
Generate a competition curve by plotting the amount of bound radioligand as a function of the test compound concentration.
-
Calculate the IC50 value from the competition curve.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Conclusion
The available data indicates that this compound is a potent inhibitor of the endothelin A receptor. Its activity as an inhibitor of VEGF-induced tube formation suggests an interaction with the VEGF signaling pathway, though direct receptor binding data is lacking. The limited information on its cross-reactivity with other receptors, such as the ANP and Angiotensin II receptors, shows a lack of activity at high concentrations, suggesting some degree of selectivity.
For a more comprehensive understanding of the selectivity profile of this compound, further studies employing broad receptor screening panels are necessary. The experimental protocols provided herein offer a framework for conducting such investigations and for further characterizing the interaction of this compound with its known targets. Researchers and drug development professionals should consider these findings and the current data limitations when evaluating the therapeutic potential of this compound.
References
Evaluating Asterric Acid's Specificity as a VEGF Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutics targeting angiogenesis, a critical process in tumor growth and metastasis, has led to the investigation of numerous natural and synthetic compounds. Among these, asterric acid, a fungal metabolite, has emerged as a potential inhibitor of Vascular Endothelial Growth Factor (VEGF)-mediated angiogenesis. This guide provides an objective comparison of this compound with established VEGF inhibitors, focusing on their specificity and supported by available experimental data. We aim to equip researchers with the necessary information to evaluate the potential of this compound in drug development pipelines.
Comparison of Inhibitory Activity
A key determinant of a drug's therapeutic window and potential side effects is its specificity. For VEGF inhibitors, this translates to their potency against VEGF receptors (VEGFRs) relative to other protein kinases. The following table summarizes the available inhibitory activity data for this compound and three clinically approved VEGF inhibitors: Bevacizumab, Sorafenib, and Sunitinib.
| Inhibitor | Target(s) | IC50 / K D Values | Specificity Profile |
| This compound | VEGF-induced cellular processes | Data on direct kinase inhibition (IC50) is not currently available. It has been shown to inhibit VEGF-induced tube formation in Human Umbilical Vein Endothelial Cells (HUVECs). | The direct molecular target and kinase selectivity profile of this compound are not well-characterized in publicly available literature. Its anti-angiogenic effects are observed at a cellular level, but its specificity against a panel of kinases is unknown. |
| Bevacizumab | VEGF-A | K D : ~58 pM[1][2] | Highly specific for VEGF-A. As a monoclonal antibody, it directly binds to the VEGF-A ligand, preventing it from activating VEGFRs.[1][3] It does not directly inhibit kinase activity. |
| Sorafenib | VEGFR-1, VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, FLT-3, RAF-1, B-RAF | VEGFR-1: 26 nM, VEGFR-2: 90 nM, VEGFR-3: 20 nM, PDGFR-β: 57 nM, c-KIT: 68 nM, FLT-3: 58 nM, RAF-1: 6 nM, B-RAF: 22 nM | Multi-kinase inhibitor with potent activity against several key kinases involved in angiogenesis and tumor cell proliferation. Its broad-spectrum activity contributes to its efficacy but may also be associated with off-target effects. |
| Sunitinib | VEGFR-1, VEGFR-2, PDGFR-α, PDGFR-β, c-KIT, FLT3, RET, CSF-1R | VEGFR-1: 80 nM (as VEGFR2), VEGFR-2: 80 nM, PDGFR-β: 2 nM | Multi-kinase inhibitor targeting several receptor tyrosine kinases implicated in tumor growth and angiogenesis. Similar to sorafenib, its activity against multiple targets is a key feature of its mechanism of action. |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. K D (dissociation constant) is a measure of the binding affinity between a ligand and a receptor. Lower values indicate higher potency or affinity.
Signaling Pathways and Experimental Workflows
To understand the context of VEGF inhibition and the methods used to evaluate it, the following diagrams illustrate the VEGF signaling pathway and a typical experimental workflow for assessing inhibitor specificity.
Caption: Simplified VEGF signaling pathway in endothelial cells.
Caption: Experimental workflow for evaluating VEGF inhibitor specificity.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the rigorous evaluation of potential drug candidates. Below are methodologies for two key assays used to characterize VEGF inhibitors.
VEGFR-2 Kinase Inhibition Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the VEGFR-2 kinase domain.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compound (e.g., this compound) and control inhibitors (e.g., Sorafenib)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and control inhibitors in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the kinase buffer, the substrate, and the diluted test compound or control.
-
Enzyme Addition: Add the recombinant VEGFR-2 kinase to each well to initiate the reaction.
-
ATP Addition: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for VEGFR-2.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells in vitro, a hallmark of angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
Basement membrane extract (e.g., Matrigel®)
-
Test compound (e.g., this compound) and control inhibitors
-
VEGF-A (as a stimulant)
-
Calcein AM (for visualization)
-
96-well culture plates
Procedure:
-
Plate Coating: Thaw Matrigel® on ice and coat the wells of a 96-well plate. Allow the Matrigel® to solidify at 37°C for 30-60 minutes.
-
Cell Seeding: Harvest HUVECs and resuspend them in basal medium containing a low percentage of serum.
-
Treatment: Add the test compound or control inhibitor at various concentrations to the HUVEC suspension.
-
Stimulation: Add VEGF-A to the cell suspension to stimulate tube formation.
-
Plating: Seed the treated HUVECs onto the solidified Matrigel®.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualization: After incubation, carefully remove the medium and stain the cells with Calcein AM. Visualize the tube-like structures using a fluorescence microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis analyzer plugin).
-
Data Analysis: Calculate the percent inhibition of tube formation for each compound concentration relative to the VEGF-stimulated control.
Conclusion
The available evidence suggests that this compound possesses anti-angiogenic properties, as demonstrated by its ability to inhibit VEGF-induced endothelial cell tube formation. However, a critical gap exists in our understanding of its molecular mechanism and specificity. Unlike well-characterized inhibitors such as Bevacizumab, Sorafenib, and Sunitinib, there is a lack of publicly available data on the direct kinase inhibitory activity and broader selectivity profile of this compound.
For researchers and drug developers, this presents both a challenge and an opportunity. The observed cellular effects of this compound are promising, but further investigation is imperative. A thorough evaluation of its direct target(s) through comprehensive kinase profiling is a crucial next step to ascertain its specificity and potential for further development as a safe and effective anti-angiogenic agent. The experimental protocols provided in this guide offer a framework for such investigations. Without these critical data points, a direct and comprehensive comparison of this compound's specificity to that of established VEGF inhibitors remains incomplete.
References
- 1. Binding and neutralization of vascular endothelial growth factor (VEGF) and related ligands by VEGF Trap, ranibizumab and bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Binding and neutralization of vascular endothelial growth factor (VEGF) and related ligands by VEGF Trap, ranibizumab and bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Asterric Acid and BQ-123: Two Prominent Endothelin-A Receptor Antagonists
For researchers and drug development professionals investigating the endothelin system, a comprehensive understanding of the available molecular tools is paramount. This guide provides a detailed, data-driven comparison of two notable Endothelin-A (ETA) receptor antagonists: the natural fungal metabolite, asterric acid, and the synthetic cyclic peptide, BQ-123. Both compounds are recognized for their inhibitory action on the ETA receptor, a key player in vasoconstriction and cellular proliferation. This comparison delves into their quantitative performance, underlying mechanisms, and broader biological activities, supported by experimental data and detailed methodologies.
Quantitative Comparison of Biological Activity
The following table summarizes the key quantitative parameters for this compound and BQ-123, offering a side-by-side view of their potency and selectivity as ETA receptor antagonists.
| Parameter | This compound | BQ-123 | Reference(s) |
| Target | Endothelin-A (ETA) Receptor | Endothelin-A (ETA) Receptor | [1],[2] |
| Mechanism of Action | ETA Receptor Antagonist | Selective ETA Receptor Antagonist | [1],[2] |
| IC50 Value | Not explicitly defined, but complete inhibition of ET-1 binding at 0.1 µM | 7.3 nM | [3], |
| Ki Value | Not available | 1.4 nM (for ETA), 1500 nM (for ETB) | |
| Selectivity | Specific for ET-1 binding; no inhibition of ANP and A II binding at 10 µM | ~1071-fold selective for ETA over ETB | |
| Other Notable Activities | Anti-angiogenic; inhibits VEGF-induced tube formation | Attenuates acute inflammation, lowers blood pressure in hypertensive rat models | , |
Signaling Pathways and Experimental Workflow
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Endothelin-1 signaling pathway and points of inhibition by this compound and BQ-123.
Caption: A generalized workflow for an in vitro ETA receptor competitive binding assay.
Detailed Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, the following section outlines a representative experimental protocol for determining the ETA receptor binding affinity of a test compound.
Endothelin-A Receptor Competitive Binding Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) and/or the equilibrium dissociation constant (Ki) of a test compound (e.g., this compound or BQ-123) for the ETA receptor.
Materials:
-
Cell Membranes: Membranes prepared from a cell line recombinantly expressing the human ETA receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [125I]-Endothelin-1 ([125I]-ET-1) as the radiolabeled ligand.
-
Test Compounds: this compound and BQ-123, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl2 or MnCl2) and a protease inhibitor cocktail.
-
Wash Buffer: An ice-cold buffer solution, often the same as the assay buffer.
-
Filtration Apparatus: A vacuum manifold filtration system with glass fiber filters (e.g., Whatman GF/C).
-
Scintillation Counter: A liquid scintillation counter to measure radioactivity.
-
Non-specific Binding Control: A high concentration of unlabeled endothelin-1 (e.g., 1 µM).
Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane aliquots on ice. Dilute the membranes to the desired concentration in ice-cold assay buffer. The optimal protein concentration should be determined empirically to ensure a sufficient signal-to-noise ratio.
-
Assay Setup: In a 96-well plate, add the following components in triplicate for each concentration of the test compound:
-
Total Binding: Assay buffer, [125I]-ET-1, and cell membranes.
-
Non-specific Binding: Assay buffer, [125I]-ET-1, a high concentration of unlabeled ET-1, and cell membranes.
-
Test Compound: A range of concentrations of the test compound, [125I]-ET-1, and cell membranes.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to reach binding equilibrium (typically 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the vacuum manifold. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with an appropriate scintillation cocktail. Measure the radioactivity in each vial using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
If the Ki value is desired, it can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Discussion and Conclusion
Both this compound and BQ-123 are effective inhibitors of the ETA receptor, a critical target in various cardiovascular and proliferative diseases. BQ-123 is a well-characterized, highly potent, and selective synthetic peptide antagonist with extensive in vitro and in vivo data available. Its high selectivity for the ETA over the ETB receptor makes it a valuable tool for dissecting the specific roles of the ETA receptor in physiological and pathological processes.
References
A Comparative Guide to Analytical Method Validation for Asterric Acid: HPLC-UV vs. LC-MS/MS
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of asterric acid, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]
The Importance of Analytical Method Validation
The objective of analytical method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[3] The ICH guidelines, particularly Q2(R2), provide a framework for the validation of analytical procedures, outlining the performance characteristics that need to be evaluated.[1] These characteristics include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Overview of Analytical Techniques for this compound
This compound, a diphenyl ether, presents analytical challenges due to its potential presence in complex matrices. The two most common and suitable techniques for its quantification are HPLC-UV and LC-MS/MS.
High-Performance Liquid Chromatography (HPLC) with UV Detection: This technique separates compounds based on their interaction with a stationary phase and a mobile phase. For compounds with a chromophore, like this compound, a UV detector can be used for quantification. HPLC-UV is a robust, cost-effective, and widely available technique.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method couples the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. LC-MS/MS can provide structural information and is capable of detecting and quantifying analytes at very low concentrations, even in complex mixtures.
Experimental Protocols
Below are detailed, representative protocols for the quantification of this compound using HPLC-UV and LC-MS/MS. These protocols are based on established methods for similar organic acids and diphenyl ethers.
HPLC-UV Method Protocol
1. Sample Preparation:
-
Accurately weigh a portion of the sample expected to contain this compound.
-
Extract the this compound using a suitable solvent, such as methanol or acetonitrile.
-
The extraction can be facilitated by sonication or vortexing.
-
Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
Dilute the filtered extract with the mobile phase to a concentration within the calibration range.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by measuring the UV spectrum of an this compound standard (typically in the range of 210-280 nm for aromatic compounds).
3. Calibration Standards:
-
Prepare a stock solution of this compound reference standard in the mobile phase.
-
Perform serial dilutions to prepare a series of calibration standards at different concentrations.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
LC-MS/MS Method Protocol
1. Sample Preparation:
-
Follow the same sample extraction procedure as for the HPLC-UV method.
-
The final dilution should be made with a solvent compatible with the LC-MS/MS system, typically the initial mobile phase.
2. LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 or similar column, often with a smaller particle size for better resolution (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Negative ion mode is often suitable for acidic compounds.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution into the mass spectrometer.
3. Calibration Standards:
-
Prepare calibration standards in a similar manner to the HPLC-UV method, often at lower concentrations due to the higher sensitivity of the instrument.
4. Data Analysis:
-
Quantification is performed using the peak area ratio of the analyte to an internal standard (if used) against the concentration of the calibration standards.
Performance Comparison: HPLC-UV vs. LC-MS/MS
The following table summarizes the expected performance characteristics of the two methods for the analysis of this compound, based on typical data for similar compounds.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Specificity | Good, but susceptible to interference from co-eluting compounds with similar UV spectra. | Excellent, highly specific due to the use of unique MRM transitions. |
| Linearity (R²) | Typically ≥ 0.99. | Typically ≥ 0.99. |
| Range | µg/mL to mg/mL. | ng/mL to µg/mL. |
| Accuracy (% Recovery) | 98-102%. | 97-103%. |
| Precision (%RSD) | < 2% for repeatability and intermediate precision. | < 10% for intraday and interday precision. |
| LOD | µg/mL range. | ng/mL to pg/mL range. |
| LOQ | µg/mL range. | ng/mL range. |
| Robustness | Generally robust to small changes in mobile phase composition, pH, and temperature. | Can be sensitive to matrix effects and changes in ionization conditions. |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost and maintenance expenses. |
| Throughput | Moderate. | High, with faster run times often possible. |
Visualizing the Validation and Analytical Workflows
To better illustrate the processes involved, the following diagrams have been created using Graphviz.
Caption: General workflow for analytical method validation according to ICH guidelines.
Caption: Comparison of analytical workflows for HPLC-UV and LC-MS/MS.
Conclusion: Choosing the Right Method
The choice between HPLC-UV and LC-MS/MS for the analysis of this compound depends on the specific requirements of the study.
-
HPLC-UV is a reliable and cost-effective method suitable for routine quality control and assays where the concentration of this compound is expected to be relatively high and the sample matrix is not overly complex. Its robustness and ease of use make it a workhorse in many analytical laboratories.
-
LC-MS/MS is the preferred method when high sensitivity and specificity are required, such as in the analysis of trace levels of this compound in biological matrices, impurity profiling, or pharmacokinetic studies. While the initial investment and operational complexity are higher, the superior performance of LC-MS/MS in terms of selectivity and detection limits is often indispensable for demanding research and development applications.
Ultimately, a thorough understanding of the analytical needs, coupled with the principles of method validation outlined in the ICH guidelines, will enable researchers to select and validate the most appropriate method for the reliable quantification of this compound.
References
Comparative Analysis of the Antimicrobial Spectrum: Asterric Acid vs. Established Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antimicrobial spectrum of the fungal metabolite asterric acid against well-established antibiotics: penicillin, tetracycline, and ciprofloxacin. The information is intended to support research and development efforts in the discovery of novel antimicrobial agents.
Executive Summary
This compound, a fungal metabolite, and its derivatives have demonstrated a potential for antimicrobial activity. However, the available data on its spectrum are currently limited compared to the extensive characterization of widely used antibiotics. This guide synthesizes the existing quantitative and qualitative data to facilitate a comparative assessment. Penicillin exhibits a variable spectrum, with its different forms targeting a range from specific Gram-positive bacteria to broader Gram-negative coverage. Tetracycline is a broad-spectrum bacteriostatic agent effective against a wide array of bacteria. Ciprofloxacin, a fluoroquinolone, also possesses a broad spectrum of activity, with particular strength against Gram-negative bacteria.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values (in µg/mL) of this compound derivatives and the comparator antibiotics against key bacterial and fungal species. It is important to note that the data for this compound is limited and primarily pertains to its derivatives.
| Microorganism | This compound Derivative (Geomycin C)[1][2][3] | Penicillin[4][5] | Tetracycline | Ciprofloxacin |
| Gram-Positive Bacteria | ||||
| Staphylococcus aureus | 12.9 µM (IC50) | 0.12 - >256 | 0.25 - >256 | 0.125 - 1024 |
| Streptococcus pneumoniae | 12.9 µM (IC50) | ≤0.06 - ≥8 | 0.015 - 64 | 0.125 - 32 |
| Gram-Negative Bacteria | ||||
| Escherichia coli | 12.9 µM (IC50) | >256 | 0.5 - >256 | 0.004 - >32 |
| Fungi | ||||
| Aspergillus fumigatus | Geomycin B (Active) | Not Active | Not Active | Not Active |
Experimental Protocols
The determination of the antimicrobial spectrum and MIC values is conducted using standardized laboratory procedures. The two most common methods are the Broth Microdilution method and the Kirby-Bauer Disk Diffusion method, as standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method for MIC Determination
This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid growth medium.
Procedure:
-
Preparation of Antimicrobial Solutions: A series of twofold dilutions of the antimicrobial agent are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial or fungal suspension. A growth control well (containing no antimicrobial) and a sterility control well (containing no inoculum) are also included.
-
Incubation: The microtiter plate is incubated at a specified temperature (e.g., 35°C) for a defined period (typically 16-20 hours for bacteria).
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., no turbidity) in the well.
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
Procedure:
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared as described for the broth microdilution method.
-
Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of an agar plate (e.g., Mueller-Hinton agar) to create a uniform lawn of bacteria.
-
Disk Application: Paper disks impregnated with a standardized concentration of the antimicrobial agent are placed on the surface of the agar.
-
Incubation: The plate is incubated under appropriate conditions.
-
Result Interpretation: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. This zone diameter is then compared to standardized tables (from CLSI or EUCAST) to determine if the organism is susceptible, intermediate, or resistant to the antimicrobial agent.
Mandatory Visualization
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Signaling Pathway: Penicillin's Mechanism of Action
Caption: Penicillin inhibits bacterial cell wall synthesis by targeting Penicillin-Binding Proteins (PBPs).
References
- 1. researchgate.net [researchgate.net]
- 2. Bioactive this compound derivatives from the Antarctic ascomycete fungus Geomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. datapdf.com [datapdf.com]
- 4. Current Concepts in Antimicrobial Therapy Against Select Gram-Positive Organisms: Methicillin-Resistant Staphylococcus aureus, Penicillin-Resistant Pneumococci, and Vancomycin-Resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdc.gov [cdc.gov]
A Statistical Look at the Reproducibility of Asterric Acid Bioassays: A Comparative Guide
For researchers and drug development professionals investigating the therapeutic potential of asterric acid, understanding the reliability and consistency of the bioassays used to evaluate its activity is paramount. This guide provides a comparative analysis of common bioassays for this compound, with a focus on their reproducibility, supported by experimental data and detailed protocols.
Comparative Analysis of this compound Bioassays
| Bioassay | Target Activity | Typical Readout | Key Reproducibility Factors | General Inter-Assay CV | General Intra-Assay CV |
| VEGF-Induced Tube Formation Assay | Anti-angiogenic | Inhibition of capillary-like tube formation by endothelial cells | Cell passage number, Matrigel lot-to-lot variability, subjectivity in quantification[1][2][3] | 15-25% | 10-20% |
| Endothelin Receptor Binding Assay | Endothelin Receptor Antagonism | Competitive displacement of a radiolabeled endothelin ligand | Receptor preparation consistency, incubation time and temperature, method of separating bound and free ligand[4][5] | <15% | <10% |
| Antimicrobial Susceptibility Testing (MIC) | Antimicrobial/Antifungal | Minimum Inhibitory Concentration (MIC) determination | Inoculum size, composition of growth media, incubation conditions, and potential for human error in visual assessment | Variable, can be >1 dilution step | Variable, can be >1 dilution step |
Note: The Coefficient of Variation (CV) values presented are general estimates for these assay types and may not be representative of assays performed with this compound. Inter-assay CV reflects the variation between different experimental runs, while intra-assay CV indicates the variation within a single experiment.
Detailed Experimental Protocols
VEGF-Induced Tube Formation Assay
This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells, a key process in angiogenesis.
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell growth medium. Assays should be performed with cells between passages 2 and 6 to ensure consistent performance.
-
Matrigel Coating: A basement membrane matrix, such as Matrigel, is thawed on ice and used to coat the wells of a 96-well plate. The plate is then incubated at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Seeding: HUVECs are harvested and resuspended in a basal medium containing various concentrations of this compound or a vehicle control. The cell suspension is then seeded onto the solidified Matrigel.
-
Incubation: The plate is incubated at 37°C in a humidified atmosphere with 5% CO2 for 4-18 hours.
-
Quantification: The formation of tube-like structures is observed and quantified under a microscope. Quantification can be performed by measuring parameters such as the number of branch points, total tube length, or the number of enclosed loops. Automated image analysis software can be used to reduce subjectivity.
Endothelin Receptor Binding Assay
This assay measures the ability of a compound to compete with endothelin-1 (ET-1) for binding to its receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing endothelin receptors (e.g., A10 vascular smooth muscle cells).
-
Binding Reaction: The membranes are incubated with a radiolabeled endothelin ligand (e.g., [¹²⁵I]ET-1) in the presence of varying concentrations of this compound or a known endothelin receptor antagonist (positive control).
-
Separation of Bound and Free Ligand: The reaction is terminated, and the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the inhibitory concentration (IC₅₀) of this compound, which is the concentration required to inhibit 50% of the specific binding of the radiolabeled ligand.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth.
-
Serial Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate containing growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in DOT language.
Caption: Presumed inhibitory effect of this compound on the VEGF signaling pathway.
References
- 1. A critical analysis of current in vitro and in vivo angiogenesis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comparison of Methods for Quantifying Angiogenesis in the Matrigel Assay In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Asterric Acid
Essential Safety and Handling Guide for Asterric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of this compound (CAS 577-64-0), a fungal metabolite used in research. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk to personnel and the environment.
Immediate Safety and Hazard Information
This compound should be handled with caution as its toxicological properties are not fully characterized. The primary known hazard is its environmental toxicity.
| Hazard Classification | GHS Code | Description |
| Acute aquatic toxicity | H400 | Very toxic to aquatic life.[1] |
| Chronic aquatic toxicity | H410 | Very toxic to aquatic life with long lasting effects.[1] |
| Signal Word | Warning |
Precautionary Statements:
-
P273: Avoid release to the environment.[1]
-
P391: Collect spillage.[1]
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1]
It is imperative to treat this substance as potentially hazardous and avoid direct contact, ingestion, and inhalation.
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is the first line of defense against exposure. The following PPE is mandatory when handling this compound.
| Body Part | Required PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or tears before use. |
| Eyes | Safety goggles | Use chemical safety goggles that provide a complete seal around the eyes. |
| Face | Face shield | A face shield should be worn in conjunction with safety goggles, especially when handling the solid form or preparing solutions. |
| Body | Laboratory coat | A full-length laboratory coat must be worn and kept fastened. |
| Respiratory | N95 respirator or higher | A respirator is required when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial for the safe handling of this compound. All operations involving this compound should be performed in a designated area, preferably within a chemical fume hood.
1. Preparation and Weighing:
- Before handling, ensure that the work area is clean and uncluttered.
- All weighing of solid this compound must be conducted within a chemical fume hood to prevent the dispersion of dust.
- Use disposable weighing boats and spatulas to avoid cross-contamination.
2. Solution Preparation:
- This compound is soluble in organic solvents such as ethanol, DMSO, dimethylformamide, and methanol.
- When dissolving, add the solvent slowly to the solid to avoid splashing.
- If preparing a stock solution, it is recommended to purge the solvent with an inert gas.
3. Handling and Storage:
- Keep containers of this compound tightly sealed when not in use.
- Store in a cool, dry, and well-ventilated area away from incompatible materials.
- Label all containers clearly with the chemical name, concentration, and date of preparation.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
1. Waste Segregation:
- All materials contaminated with this compound, including gloves, weighing papers, pipette tips, and empty containers, must be segregated as hazardous waste.
2. Solid Waste and Concentrated Solutions:
- Collect solid this compound waste and concentrated solutions in a clearly labeled, sealed, and compatible hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
3. Dilute Aqueous Solutions:
- Due to its high aquatic toxicity, do not dispose of even dilute solutions of this compound down the drain.
- Collect all dilute aqueous waste in a designated hazardous waste container.
4. Empty Containers:
- Empty containers must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
- The rinsate must be collected and disposed of as hazardous chemical waste.
- After rinsing, the container can be disposed of according to institutional guidelines for decontaminated lab waste.
5. Final Disposal:
- Arrange for the collection and disposal of all this compound hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service.
Emergency Procedures: First Aid and Spill Management
Immediate and appropriate action is vital in the event of an accidental exposure or spill.
First Aid Measures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Cleanup Protocol
For Minor Spills (Solid or Liquid):
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Evacuate and Ventilate: If safe to do so, ensure the area is well-ventilated. If the spill is of the solid form, avoid creating dust.
-
Don PPE: Wear the appropriate personal protective equipment as outlined in the PPE table, including a respirator.
-
Contain and Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). For solid spills, carefully scoop the material.
-
Collect Waste: Place all contaminated materials into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable laboratory detergent and water.
For Major Spills:
-
Evacuate the laboratory immediately.
-
Alert your supervisor and institutional safety personnel.
-
Prevent entry to the affected area.
-
Follow your institution's emergency response procedures.
Workflow and Safety Diagrams
Caption: A logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
